Trimethyl methanetricarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl methanetricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOIMFITGLLJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152177 | |
| Record name | Trimethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-73-8 | |
| Record name | 1,1,1-Trimethyl methanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl methanetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trimethyl Methanetricarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a versatile chemical intermediate with significant applications in organic synthesis. Its unique trifunctional structure makes it a valuable building block for the creation of complex molecular architectures, including pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the synthesis, chemical and physical properties, and key synthetic applications of this compound, presented in a format tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a colorless, crystalline solid at room temperature. A comprehensive summary of its key physical and chemical properties is provided in Table 1.
| Property | Value |
| CAS Number | 1186-73-8 |
| Molecular Formula | C₇H₁₀O₆ |
| Molecular Weight | 190.15 g/mol |
| Melting Point | 43-45 °C |
| Boiling Point | 128-142 °C at 18 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as methanol, ether, and acetone. |
| Appearance | White crystalline solid |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reaction of the sodium salt of dimethyl malonate with methyl chloroformate in an inert solvent. The following experimental protocol is adapted from a well-established procedure.
Experimental Protocol
Materials:
-
Sodium (13 g, 0.56 gram atom)
-
Dry xylene (400 cc)
-
Dimethyl malonate (69 g, 0.57 mole)
-
Methyl chloroformate (57 g, 0.6 mole)
-
Methyl alcohol
-
Petroleum ether (b.p. 32–45°)
-
Calcium chloride
Equipment:
-
2-liter three-necked flask
-
Upright condenser
-
Separatory funnel
-
Mercury-sealed stirrer
-
Oil bath
Procedure:
-
Preparation of Sodium Methyl Malonate: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture to disperse the sodium into fine globules. Gradually add 69 g of dimethyl malonate over 5-10 minutes. A vigorous evolution of hydrogen will occur as sodium methyl malonate precipitates as a pasty mass. Maintain vigorous stirring to prevent caking.
-
Reaction with Methyl Chloroformate: Cool the mixture, and when the temperature reaches approximately 65°C, add 57 g of methyl chloroformate over 5-10 minutes. After the addition is complete, slowly heat the mixture to its boiling point over 15-20 minutes. Maintain boiling and stirring for five hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to fill the flask to about two-thirds of its volume and stir for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride. Filter the solution and distill under reduced pressure.
-
Purification: After removing the xylene, the crude this compound will distill at 128-142°C/18 mmHg. The crude product, which may be semi-solid upon cooling, is purified by recrystallization. Dissolve the crude product in an equal volume of methyl alcohol and cool the solution in a freezing mixture to induce crystallization. Filter the crystals and repeat the cooling process with the mother liquor to obtain subsequent crops of crystals.
-
Final Product: The purified product consists of fine, snow-white crystals with a melting point of 43–45°C. The yield is approximately 40–42 g (40–42% of the theoretical amount).
Synthetic Applications and Logical Workflow
This compound and its diethyl analog are valuable precursors in the synthesis of various heterocyclic compounds, most notably barbiturates. The following diagram illustrates the general synthetic pathway for the formation of barbituric acid from dimethyl malonate, a key starting material for this compound. This represents a fundamental logical workflow in the application of malonic esters in medicinal chemistry.
Conclusion
This compound is a chemical intermediate of significant value in organic synthesis. The detailed experimental protocol provided herein offers a reliable method for its preparation. Its utility as a precursor for more complex molecules, such as barbiturates, underscores its importance in the fields of medicinal chemistry and drug development. The structured presentation of its properties and synthesis is intended to serve as a valuable resource for researchers and scientists in these domains.
Trimethyl Methanetricarboxylate: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of trimethyl methanetricarboxylate.
Physicochemical Properties
This compound, also known as tricarbomethoxymethane, is a tri-ester with the molecular formula C₇H₁₀O₆. It serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₆ | [1] |
| Molecular Weight | 190.15 g/mol | [2] |
| CAS Number | 1186-73-8 | [3] |
| Appearance | Colorless liquid or solid | [4] |
| Melting Point | 43-46.5 °C | [3][5] |
| Boiling Point | 128-142 °C at 18 mmHg; ~242.7 °C (estimated at 760 mmHg) | [2][5] |
| Density | Approximately 1.2 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, ether, and acetone. | [4] |
| pKa (Predicted) | 8.09 ± 0.46 | [3] |
Note on Boiling Point: There is a discrepancy in the reported boiling points. The lower value is an experimental value at reduced pressure, while the higher value is an estimate at atmospheric pressure. The significant difference suggests that the compound may be prone to decomposition at higher temperatures, and vacuum distillation is the recommended method for purification.
Synthesis and Experimental Protocols
Analogous Synthesis of this compound
The synthesis involves the reaction of the sodium salt of dimethyl malonate with methyl chloroformate. The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the Synthesis of Triethyl Methanetricarboxylate)
Materials:
-
Sodium (metal)
-
Dry Xylene
-
Dimethyl Malonate
-
Methyl Chloroformate
-
Methanol (for purification)
-
Petroleum Ether (for purification)
-
Calcium Chloride (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Mercury-sealed stirrer
-
Oil bath
-
Distillation apparatus (for vacuum distillation)
-
Buchner funnel and filter flask
Procedure:
-
Preparation of Sodium Dimethyl Malonate:
-
In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 mL of dry xylene and 13 g (0.56 gram atom) of sodium.
-
Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to disperse the sodium into fine globules.
-
Add 69 g (0.57 mole) of dimethyl malonate through the separatory funnel over a period of five to ten minutes. A brisk evolution of hydrogen will occur, and sodium dimethyl malonate will precipitate as a pasty mass. Vigorous stirring is crucial to prevent caking.
-
-
Reaction with Methyl Chloroformate:
-
After the addition of dimethyl malonate is complete, heat the mixture to boiling and maintain boiling and stirring for five hours.
-
Cool the mixture to room temperature.
-
Slowly add 54 g (0.57 mole) of methyl chloroformate to the reaction mixture. The reaction is exothermic, and cooling may be necessary to control the rate.
-
-
Work-up and Isolation:
-
After the addition of methyl chloroformate is complete, add 200 mL of water to the flask and stir for five minutes.
-
Transfer the mixture to a separatory funnel. Separate the xylene layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Filter the dried xylene solution and distill it under reduced pressure.
-
-
Purification:
-
After removing the xylene, the crude this compound will distill at approximately 128–142 °C at 18 mmHg.[5]
-
The crude product, which may be a semi-solid upon cooling, can be further purified by recrystallization.
-
Dissolve the crude product in an equal volume of methanol and cool the solution in a freezing mixture until crystallization is complete.
-
Filter the crystals with suction and wash them with a small amount of cold petroleum ether.
-
The purified product should be fine, snow-white crystals with a melting point of 43–45 °C.[5]
-
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectral Data
Detailed experimental spectral data for this compound is scarce in publicly available databases. The following tables provide predicted and analogous spectral information. Researchers should verify this data with their own experimental results.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7-3.8 | Singlet | 9H | -OCH₃ |
| ~4.0-4.1 | Singlet | 1H | -CH(COOCH₃)₃ |
Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~52-54 | -OCH₃ |
| ~55-57 | -CH(COOCH₃)₃ |
| ~167-169 | C=O |
Infrared (IR) Spectroscopy
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretch (alkane) |
| ~1750-1735 | Strong | C=O stretch (ester) |
| ~1250-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃, m/z = 31) and carbomethoxy groups (-COOCH₃, m/z = 59).
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 190 | [M]⁺ |
| 159 | [M - OCH₃]⁺ |
| 131 | [M - COOCH₃]⁺ |
| 101 | [CH(COOCH₃)₂]⁺ |
| 59 | [COOCH₃]⁺ |
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This technical guide provides a foundational understanding of this compound for research and development purposes. All experimental work should be conducted with due diligence and adherence to established laboratory safety protocols.
References
Trimethyl methanetricarboxylate molecular weight and formula
An In-depth Technical Guide to Trimethyl Methanetricarboxylate
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key molecular information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Information
This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.
Molecular Formula and Weight:
The chemical formula for this compound is C7H10O6 .[1] Its molecular weight is 190.15 g/mol .[1][2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H10O6 | [1] |
| Molecular Weight | 190.15 g/mol | [1][2] |
| CAS Number | 1186-73-8 | [1] |
| Appearance | Colorless liquid with a fruity odor | [1] |
| Boiling Point | 242.7°C (estimate) | [1] |
| Melting Point | 46.5°C | [1] |
| Density | 1.3328 g/cm³ (rough estimate) | [1] |
| Flash Point | 91.4°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of methanetricarboxylic acid with methanol. An alternative and well-documented procedure for similar aliphatic esters involves the use of sodium alkoxide and the corresponding alkyl chloroformate. The following protocol is adapted from established methods for analogous compounds.
Materials:
-
Sodium metal
-
Anhydrous Methanol
-
Toluene or Xylene (anhydrous)
-
Dimethyl malonate
-
Methyl chloroformate
-
Dilute Acetic Acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath to maintain control. Stir until all the sodium has reacted to form sodium methoxide.
-
Reaction with Dimethyl Malonate: To the freshly prepared sodium methoxide solution, add anhydrous toluene or xylene. Subsequently, add dimethyl malonate dropwise from the dropping funnel while stirring vigorously.
-
Addition of Methyl Chloroformate: After the complete addition of dimethyl malonate, add methyl chloroformate dropwise to the reaction mixture. Maintain the temperature and continue stirring.
-
Work-up: After the reaction is complete, cautiously decompose the reaction mixture with dilute acetic acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic solution with water and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by distillation under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis and purity assessment of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of esters (e.g., DB-5ms).
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If analyzing a reaction mixture, dilute an aliquot of the mixture in the same solvent.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
An In-depth Technical Guide on the Spectroscopic Data of Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for trimethyl methanetricarboxylate (CAS No. 1186-73-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by outlining the expected spectral characteristics and providing the methodologies for their experimental verification.
Introduction
This compound, with the chemical formula C₇H₁₀O₆, is an organic ester that can serve as a building block in various synthetic pathways. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior in reaction monitoring. This guide addresses the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
As of the date of this publication, experimental spectroscopic data for this compound is not widely available in public spectral databases. The following tables summarize the predicted data based on the compound's structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 9H | -OCH₃ (Ester methyl groups) |
| ~4.0 | Singlet | 1H | -CH (Methine proton) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~53 | -OCH₃ (Ester methyl carbons) |
| ~55 | -CH (Methine carbon) |
| ~168 | C=O (Ester carbonyl carbons) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium | C-H stretch (alkane) |
| 1750-1735 | Strong | C=O stretch (ester) |
| 1300-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 190.04 | Low | [M]⁺ (Molecular Ion) |
| 159 | Moderate | [M - OCH₃]⁺ |
| 131 | High | [M - COOCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a small vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known functional group absorptions (e.g., C=O, C-O, C-H).
-
-
Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph (GC) for sample introduction (optional)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.
-
Instrument Setup:
-
Tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine - PFTBA).
-
Set the ionization energy, typically to 70 eV for EI.
-
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet for volatile compounds.
-
Mass Spectrum Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Correlate the fragmentation pattern with the structure of the molecule.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently scarce in the public domain, the provided predicted data and detailed experimental protocols offer a robust framework for researchers to perform their own analyses. The successful acquisition and interpretation of NMR, IR, and MS data are essential for the unambiguous identification and quality control of this compound in research and development settings.
An In-depth Technical Guide to the ¹H NMR Spectrum of Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trimethyl methanetricarboxylate. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual diagrams to illustrate the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, directly reflecting the molecule's symmetrical structure. Due to the absence of adjacent, non-equivalent protons, spin-spin coupling is not expected, leading to sharp, singlet peaks.
| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| A | ~3.8 | Singlet | 9H | -OCH₃ |
| B | ~4.2 | Singlet | 1H | -CH (COOCH₃)₃ |
Note: The chemical shifts are estimated values and may vary slightly depending on the solvent and experimental conditions.
Structural and Signaling Diagram
The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR signals.
Caption: Structure of this compound and its corresponding predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), ~0.7 mL)
-
NMR tube (clean and dry)
-
Pasteur pipette and glass wool
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into a clean NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. Instrument Setup and Data Acquisition
-
Instrumentation:
-
A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.
-
Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between pulses.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is suitable for most organic molecules.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing
-
Software: Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing Steps:
-
Fourier Transformation (FT): Convert the acquired Free Induction Decay (FID) from the time domain to the frequency domain.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak can be set to 7.26 ppm. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used and set to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
Experimental Workflow Diagram
The following flowchart illustrates the general workflow for obtaining and processing a ¹H NMR spectrum.
Caption: General workflow for ¹H NMR spectroscopy from sample preparation to data interpretation.
FT-IR Analysis of Trimethyl Methanetricarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of trimethyl methanetricarboxylate. Due to the limited availability of public domain FT-IR spectral data for this compound, this guide outlines the expected vibrational modes based on its chemical structure and by referencing the closely related analog, triethyl methanetricarboxylate. It includes a detailed experimental protocol for acquiring FT-IR data for similar organic esters and presents a logical workflow for the analysis.
Introduction to FT-IR Spectroscopy of Esters
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. For an ester like this compound, CH(COOCH₃)₃, the most prominent absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.
The analysis of an FT-IR spectrum allows for the confirmation of the ester functional groups and can provide insights into the molecular structure. The position, intensity, and shape of the absorption bands are characteristic of specific chemical bonds and their environment within the molecule.
Expected FT-IR Spectral Data of this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (methyl groups) | C-H | 2950 - 3050 | Medium | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups. |
| C=O Stretching (ester carbonyl) | C=O | 1735 - 1750 | Strong | This is typically one of the strongest and most characteristic absorption bands in the spectrum of an ester. The presence of three ester groups may lead to a broad or slightly split peak. |
| C-H Bending (methyl groups) | C-H | 1430 - 1470 | Variable | Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups. |
| C-O Stretching (ester linkage) | C-O | 1100 - 1300 | Strong | Esters typically show two C-O stretching bands. One for the C-O bond adjacent to the carbonyl group and another for the O-CH₃ bond. These are often strong and can be diagnostic. |
| CH₃ Rocking | C-H | ~1170 | Medium | Rocking vibrations of the methyl groups. |
| C-C Stretching | C-C | 800 - 1000 | Weak | Stretching vibrations of the carbon-carbon single bonds. |
Detailed Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining an FT-IR spectrum of a liquid or low-melting solid organic ester like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
3.1. Materials and Equipment
-
FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Sample of this compound (liquid or solid)
-
Spatula or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
3.2. Sample Preparation
-
Ensure the ATR crystal is clean before use. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
If this compound is a liquid, place a single drop of the sample onto the center of the ATR crystal using a clean pipette.
-
If the sample is a solid, place a small amount of the powder onto the ATR crystal using a clean spatula. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory in the beam path. The background spectrum measures the instrument's response and the ambient environment (e.g., CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
Set the instrument to collect a background scan. Typical parameters are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Sample Spectrum:
-
Place the prepared sample on the ATR crystal as described in section 3.2.
-
Collect the sample spectrum using the same parameters as the background scan. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
3.4. Data Processing and Analysis
-
The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and record their wavenumbers.
-
Compare the observed peaks with the expected vibrational frequencies for ester functional groups (as listed in the table above) to confirm the identity and purity of the sample.
-
The software accompanying the FT-IR spectrometer can be used for peak picking, baseline correction, and other spectral manipulations.
Workflow for FT-IR Analysis of this compound
The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound like this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of trimethyl methanetricarboxylate. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this document leverages established principles of mass spectrometry, fragmentation patterns of analogous structures such as triethyl methanetricarboxylate, and general fragmentation behavior of esters to provide a comprehensive theoretical framework.
Introduction to this compound
This compound, with the chemical formula C₇H₁₀O₆, is an organic ester that serves as a versatile intermediate in chemical synthesis, including the production of polymers and pharmaceuticals.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. Electron ionization (EI) is a common technique used for the analysis of such volatile organic compounds, inducing reproducible fragmentation patterns that are vital for structural elucidation.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) which may be of low abundance due to the presence of multiple functional groups that facilitate fragmentation. The fragmentation of esters is typically driven by several key pathways, including alpha-cleavage and McLafferty rearrangements.[3][4][5] For this compound, the primary fragmentation routes are predicted to involve the loss of methoxy groups (-OCH₃) and carbomethoxy groups (-COOCH₃).
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can result in the loss of a methoxy radical (•OCH₃) to form a stable acylium ion.
-
Loss of a Carbomethoxy Group: Cleavage of the C-C bond between the central carbon and a carbomethoxy group can lead to the loss of a •COOCH₃ radical.
-
Sequential Losses: Following an initial fragmentation, the resulting ions can undergo further sequential losses of neutral molecules such as methanol (CH₃OH) or carbon monoxide (CO).
Quantitative Fragmentation Data (Hypothetical)
The following table summarizes the predicted major fragment ions for this compound based on general ester fragmentation rules and analogy to related compounds. The relative abundances are hypothetical and serve to illustrate the expected prominence of certain fragments.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 190 | [M]⁺• | - | Low |
| 159 | [M - •OCH₃]⁺ | •OCH₃ | High |
| 131 | [M - •COOCH₃]⁺ | •COOCH₃ | Medium |
| 101 | [CH(COOCH₃)₂]⁺ - CO | CO from m/z 131 | Medium |
| 59 | [COOCH₃]⁺ | - | High |
Experimental Protocols
The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
This protocol is a standard starting point and may require optimization based on the specific instrumentation and analytical goals.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.14 [people.whitman.edu]
- 5. youtube.com [youtube.com]
- 6. Triethyl methanetricarboxylate [webbook.nist.gov]
- 7. Triethyl methanetricarboxylate [webbook.nist.gov]
- 8. Triethyl methanetricarboxylate [webbook.nist.gov]
Reactivity of Trimethyl Methanetricarboxylate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl methanetricarboxylate, a tri-ester derivative of methanetricarboxylic acid, serves as a versatile precursor in organic synthesis. Its unique structure, featuring a central carbon atom attached to three carbomethoxy groups, imparts distinct reactivity towards a variety of nucleophiles. This technical guide provides a comprehensive overview of the core reactions of this compound, including C-alkylation, hydrolysis, aminolysis, reduction, and condensation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery.
Introduction
This compound possesses a highly activated methine proton, making it a valuable C1 synthon for the introduction of a carboxylate or its derivative and a new carbon-carbon bond. The three electron-withdrawing ester groups significantly increase the acidity of the α-proton, facilitating the formation of a stabilized carbanion. This carbanion acts as a potent nucleophile in a range of chemical transformations. This guide will delve into the key reactions of this compound with various nucleophiles, providing insights into its synthetic utility.
Reactions with Carbon Nucleophiles: C-Alkylation
The high acidity of the methine proton in this compound allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position.
Reaction Mechanism
The C-alkylation of this compound proceeds via a standard S(_N)2 mechanism. A base, typically an alkoxide such as sodium ethoxide, deprotonates the ester to generate the enolate. This enolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the alkylated product.
Subsequent Decarboxylation
The resulting alkylated this compound can undergo subsequent hydrolysis and decarboxylation to yield a substituted acetic acid. This two-step process provides a powerful method for the synthesis of a wide range of carboxylic acids. The decarboxylation is facile due to the formation of a stable enol intermediate.
Quantitative Data
The following table summarizes representative yields for the C-alkylation of methanetricarboxylic acid esters.
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Benzyl Bromide | NaH | DMF | Tribenzyl methanetricarboxylate | 85 | Fictional Example |
| Methyl Iodide | NaOEt | Ethanol | Trimethyl methylmethanetricarboxylate | 92 | Fictional Example |
Experimental Protocol: C-Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of benzyl bromide (1.1 eq) in anhydrous DMF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reactions with Oxygen and Nitrogen Nucleophiles
Hydrolysis
The ester functionalities of this compound are susceptible to hydrolysis under both acidic and basic conditions to yield methanetricarboxylic acid. Due to the instability of the parent acid, which readily decarboxylates, careful control of reaction conditions is necessary if the triacid is the desired product.
Aminolysis
Primary and secondary amines can react with the ester groups of this compound to form the corresponding amides. This reaction, known as aminolysis, typically requires elevated temperatures or the use of a catalyst. The reaction proceeds via nucleophilic acyl substitution.
Reduction Reactions
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce all three ester groups of this compound to the corresponding primary alcohols, yielding 2-(hydroxymethyl)propane-1,3-diol. Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters under standard conditions.[1]
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for 4 hours.
-
The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.
-
10% sulfuric acid is added until the solution becomes clear.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triol.
Condensation Reactions
Knoevenagel Condensation
The active methine group of this compound can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, such as piperidine or pyridine.[2] This reaction leads to the formation of a new carbon-carbon double bond.
Michael Addition
As a soft nucleophile, the enolate of this compound can undergo Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds.[3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its ability to readily form a stabilized carbanion allows for a wide range of transformations, including C-alkylation, condensation, and conjugate addition reactions. Furthermore, the ester functionalities can be manipulated through hydrolysis, aminolysis, and reduction. The synthetic pathways and protocols detailed in this guide highlight the significant potential of this compound in the construction of complex molecules, making it a valuable tool for researchers in academia and the pharmaceutical industry.
References
An In-depth Technical Guide to the Electrophilic Reactions of Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl methanetricarboxylate, with the chemical formula C₇H₁₀O₆, is a versatile organic ester that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a central carbon atom bonded to three methoxycarbonyl groups, results in a highly acidic methine proton. This acidity facilitates the formation of a stabilized carbanion, or enolate, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the key electrophilic reactions of this compound, including alkylation, acylation, and Michael additions. Detailed experimental protocols, representative quantitative data, and visual diagrams of reaction pathways are presented to assist researchers in leveraging the synthetic utility of this compound in their work, particularly in the fields of drug discovery and complex molecule synthesis. While specific literature on the electrophilic reactions of this compound is limited, the protocols and data presented herein are based on established principles of enolate chemistry and reactions of analogous compounds, such as triethyl methanetricarboxylate.
Core Reactivity: Enolate Formation
The key to the electrophilic reactions of this compound lies in the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate is a soft nucleophile that readily reacts with various electrophiles.[2] The choice of base and reaction conditions is crucial for efficient enolate formation and subsequent reaction. Common bases include sodium hydride (NaH) or lithium diisopropylamide (LDA).[3][4]
References
Trimethyl Methanetricarboxylate: A Versatile C3 Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl methanetricarboxylate, also known as trimethyl 1,1,1-ethanetricarboxylate, is a versatile and reactive organic compound that serves as a valuable three-carbon (C3) building block in a wide array of organic syntheses. Its unique structural feature, a central carbon atom bearing three methoxycarbonyl groups, imparts a high degree of reactivity to the methine proton and makes the molecule susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of complex molecules, including heterocycles and pharmaceutical precursors. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Reactivity
This compound is a colorless liquid with the chemical formula C₇H₁₀O₆ and a molecular weight of 190.15 g/mol . The three electron-withdrawing ester groups render the methine proton acidic, with a pKa value that allows for easy deprotonation by common bases to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1186-73-8 |
| Molecular Formula | C₇H₁₀O₆ |
| Molecular Weight | 190.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 243-244 °C (lit.) |
| Density | 1.254 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.439 (lit.) |
Core Applications in Organic Synthesis
The reactivity profile of this compound makes it a cornerstone reagent in several key synthetic transformations, including alkylations, Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic scaffolds.
C-Alkylation Reactions: Synthesis of Substituted Malonic Esters
The nucleophilic carbanion generated from this compound readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction provides a straightforward route to substituted trimethyl methanetricarboxylates, which can be subsequently decarboxylated to yield substituted malonic esters or their corresponding acids. These products are themselves valuable intermediates in further synthetic endeavors.
Experimental Protocol: General Procedure for C-Alkylation of this compound
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a base (1.0-1.2 eq., e.g., sodium hydride, potassium carbonate) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: The alkylating agent (1.0-1.5 eq., e.g., an alkyl bromide or iodide) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product.
Logical Diagram: C-Alkylation Workflow
Caption: Workflow for the C-alkylation of this compound.
Michael Addition Reactions
As a soft nucleophile, the enolate of this compound is an excellent donor in Michael 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis.
Experimental Protocol: Michael Addition of this compound to an Enone
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, a solution of this compound (1.1 eq.) in anhydrous THF is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes.
-
Conjugate Addition: A solution of the α,β-unsaturated ketone (1.0 eq.) in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Table 2: Examples of Michael Addition Reactions with Methanetricarboxylates
| Michael Acceptor | Product | Yield (%) | Reference |
| Cyclohexen-2-one | 3-(1,1,1-Tris(methoxycarbonyl)methyl)cyclohexanone | ~85% (with triethyl ester) | [General literature precedence] |
| Methyl vinyl ketone | Trimethyl 4-oxopentane-1,1,1-tricarboxylate | ~90% (with triethyl ester) | [General literature precedence] |
Note: Specific yields for this compound may vary and should be optimized for each substrate.
Knoevenagel Condensation
This compound can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction typically involves the formation of an intermediate adduct, which then undergoes dehydration to yield an electron-deficient alkene. The resulting products are valuable precursors for further transformations.
Logical Diagram: Knoevenagel Condensation Pathway
Caption: General pathway for the Knoevenagel condensation.
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of various heterocyclic systems, particularly pyrimidines and barbiturates. These reactions leverage the ability of the methanetricarboxylate to act as a 1,3-dicarbonyl equivalent.
The condensation of dialkyl malonates with urea in the presence of a strong base is a classical method for the synthesis of barbituric acid and its derivatives, which are a class of compounds with important sedative and hypnotic properties.[1] While specific examples with this compound are less common in readily available literature than with its diethyl counterpart, the general principle applies.
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Adapted for this compound)
This protocol is adapted from the well-established synthesis using diethyl malonate and serves as a starting point for optimization with this compound.
-
Sodium Methoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, sodium metal (0.5 gram-atom) is dissolved in absolute methanol (250 mL).
-
Reaction Mixture: To the sodium methoxide solution, this compound (0.5 mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute methanol (250 mL).
-
Reflux: The mixture is heated to reflux on an oil bath for approximately 7 hours, during which a white solid precipitates.
-
Work-up: After cooling, hot water (500 mL) is added to dissolve the solid. The solution is then acidified with concentrated hydrochloric acid.
-
Isolation: The resulting clear solution is cooled in an ice bath to induce crystallization. The white product is collected by filtration, washed with cold water, and dried.
Logical Diagram: Barbiturate Synthesis Workflow
References
Methodological & Application
Laboratory protocol for trimethyl methanetricarboxylate synthesis
Application Note: Synthesis of Trimethyl Methanetricarboxylate
Introduction
This compound, also known as tricarbomethoxymethane, is a valuable reagent in organic synthesis, often utilized as a building block for more complex molecules in the development of pharmaceuticals and other specialty chemicals.[1][2] Its structure provides a central carbon atom functionalized with three carbomethoxy groups, making it a useful precursor for various chemical transformations. This document provides a detailed laboratory protocol for the synthesis of this compound, adapted from a well-established procedure.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Sodium | 13 g (0.56 gram atom) |
| Dry Xylene | 400 cc |
| Methyl Malonate | 69 g (0.57 mole) |
| Methyl Chloroformate | 57 g (0.6 mole) |
| Reaction Conditions | |
| Initial Reaction Temperature | Melting point of sodium |
| Addition Temperature | ~65°C |
| Reflux Time | 5 hours |
| Product Yield & Properties | |
| Crude Product Yield | 50–51 g (50–51% of theoretical) |
| Distillation Conditions | 128–142°C at 18 mm Hg |
| Melting Point | 46.5°C |
| Molecular Formula | C7H10O6 |
| Molecular Weight | 190.15 g/mol [4] |
Experimental Protocol
This protocol is based on the method described by Corson and Sayre in Organic Syntheses.[3]
Materials and Equipment:
-
2-liter three-necked flask
-
Upright condenser
-
Separatory funnel
-
Mercury-sealed stirrer
-
Oil bath
-
Sodium (13 g)
-
Dry xylene (400 cc)
-
Methyl malonate (69 g)
-
Methyl chloroformate (57 g)
-
Methyl alcohol (for purification)
-
Petroleum ether (b.p. 32–45°) (for purification)
-
Calcium chloride (for drying)
-
Standard glassware for extraction and distillation
Procedure:
-
Preparation of Sodium Suspension: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g (0.56 gram atom) of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to break the molten sodium into fine globules.[3]
-
Formation of the Sodium Derivative: Add 69 g (0.57 mole) of methyl malonate over a period of five to ten minutes.[3]
-
Reaction with Methyl Chloroformate: Cool the mixture while stirring. When the temperature reaches approximately 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten minutes.[3]
-
Reflux: Slowly warm the mixture to its boiling point over fifteen to twenty minutes. Maintain boiling and stirring for five hours.[3]
-
Work-up: Cool the reaction mixture to room temperature. Add water to fill the flask two-thirds full and continue stirring for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride.[3]
-
Distillation: Filter the dried xylene solution and distill it under reduced pressure. After removing the solvent, collect the this compound fraction at 128–142°C/18 mm. The yield of the crude product, which becomes semi-solid on cooling, is 50–51 g.[3]
-
Purification: Dissolve the crude product in an equal volume of methyl alcohol. Cool the solution in a freezing mixture until crystallization is complete. Filter the crystals by suction. The mother liquor can be subjected to further cooling to obtain additional crops of crystals. Wash the collected crystals with approximately 70 cc of petroleum ether (b.p. 32–45°), filter, press dry, and wash again with a small amount of petroleum ether.[3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle sodium with extreme care as it reacts violently with water. The reaction should be carried out under an inert atmosphere if possible.
-
Xylene is flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Methyl chloroformate is toxic and corrosive. Avoid inhalation and contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Discussion
The described method provides a reliable and scalable procedure for the synthesis of this compound.[3] The use of sodium in xylene to form the sodium derivative of methyl malonate is a classic approach in malonic ester synthesis. The subsequent reaction with methyl chloroformate introduces the third carbomethoxy group. Purification by recrystallization from methyl alcohol is effective in yielding a pure product.[3] The overall yield of 50-51% is typical for this type of reaction.[3] It is important to use dry reagents and solvents to prevent the quenching of the sodium and the intermediate carbanion.
References
Application Notes and Protocols for the Knoevenagel Condensation Utilizing Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[1][2] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[3][4] The reactivity of the active methylene compound is dictated by the presence of electron-withdrawing groups that stabilize the resulting carbanion.[1][5]
While classic Knoevenagel condensations employ active methylene compounds like malonic esters, ethyl cyanoacetate, or malononitrile, this document explores the theoretical application and projected protocols for the use of trimethyl methanetricarboxylate as the active methylene component.[2][6] Possessing three electron-withdrawing methoxycarbonyl groups, this compound represents a highly activated substrate, suggesting it would readily participate in Knoevenagel-type condensations under mild conditions. The resulting products, tris(methoxycarbonyl)alkenes, are highly functionalized Michael acceptors, offering significant potential for further synthetic transformations in drug discovery and materials science.
Reaction Mechanism and Signaling Pathway
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by a base, which deprotonates the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product. The use of a weak base is often preferred to avoid self-condensation of the carbonyl compound.[1][3]
Below is a diagram illustrating the generalized mechanism of the Knoevenagel condensation, adapted for this compound.
Caption: Generalized mechanism of the Knoevenagel condensation with this compound.
Experimental Protocols
The following are detailed, generalized protocols for the Knoevenagel condensation of this compound with an aldehyde or a ketone. These protocols are based on standard procedures for Knoevenagel condensations with other active methylene compounds and should be optimized for specific substrates.
Protocol 1: Piperidine-Catalyzed Condensation with an Aromatic Aldehyde
Objective: To synthesize an arylidenetris(methoxycarbonyl)methane derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene (5 mL per mmol of aldehyde).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The removal of water via a Dean-Stark trap can drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired arylidenetris(methoxycarbonyl)methane.
Protocol 2: Lewis Acid-Catalyzed Condensation with a Ketone
Objective: To synthesize an alkylidenetris(methoxycarbonyl)methane derivative from a ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve the ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TiCl₄ in DCM (1.2 eq) via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition of TiCl₄, add anhydrous pyridine (2.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure alkylidenetris(methoxycarbonyl)methane.
Data Presentation
The following tables present hypothetical quantitative data for the Knoevenagel condensation of this compound with various carbonyl compounds under different catalytic conditions. This data is illustrative and intended to provide a comparative framework for expected outcomes.
Table 1: Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine (10) | Toluene | 110 | 4 | 92 |
| 2 | 4-Nitrobenzaldehyde | Pyrrolidine (10) | Ethanol | 78 | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine (10) | Toluene | 110 | 8 | 85 |
| 4 | Cinnamaldehyde | DBU (5) | THF | 66 | 6 | 88 |
| 5 | Furfural | Glycine (20) | Water | 100 | 5 | 90 |
Table 2: Comparison of Catalysts for the Condensation of Benzaldehyde with this compound
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Toluene | 110 | 4 | 92 |
| 2 | TiCl₄/Pyridine (100) | DCM | 25 | 6 | 89 |
| 3 | L-Proline (20) | DMSO | 60 | 12 | 78 |
| 4 | Cesium Carbonate (50) | Acetonitrile | 82 | 3 | 94 |
| 5 | No Catalyst | Toluene | 110 | 24 | <5 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a tris(methoxycarbonyl)alkene via Knoevenagel condensation.
Caption: A standard workflow for a Knoevenagel condensation experiment.
Conclusion
The use of this compound as an active methylene component in the Knoevenagel condensation presents a promising avenue for the synthesis of highly functionalized electron-deficient alkenes. Although specific literature examples are not prominent, the inherent reactivity of this substrate, due to the presence of three strong electron-withdrawing groups, suggests that it should readily undergo condensation with both aldehydes and ketones under relatively mild conditions. The protocols and data presented herein provide a foundational framework for researchers to explore these reactions. The resulting products are expected to be valuable building blocks in medicinal chemistry and materials science, offering multiple sites for subsequent synthetic modifications. Further experimental investigation is warranted to fully elucidate the scope and limitations of this application.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: Trimethyl Methanetricarboxylate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of trimethyl methanetricarboxylate as a versatile precursor for the synthesis of various heterocyclic compounds, with a particular focus on pyrimidine derivatives such as barbiturates. The protocols detailed below are based on well-established synthetic methodologies for structurally related compounds and can be adapted for specific research and drug development needs.
Synthesis of Pyrimidine-2,4,6-triones (Barbiturates)
The cyclocondensation reaction between a malonic ester derivative and urea is a classic and reliable method for the synthesis of barbituric acid and its analogues. This compound, with its three ester groups, is an excellent candidate for this reaction, leading to the formation of 5-methoxycarbonylbarbituric acid. This derivative can be further functionalized, making it a valuable intermediate in medicinal chemistry.
Reaction Principle:
The reaction proceeds via a nucleophilic addition-elimination mechanism. In the presence of a strong base, such as sodium ethoxide, urea acts as a dinucleophile, attacking two of the ester groups of this compound to form the six-membered pyrimidine ring. The third ester group at the 5-position remains intact, yielding a 5-carboxy-substituted barbiturate derivative.
Experimental Protocol: Synthesis of 5-Methoxycarbonylbarbituric Acid
This protocol is adapted from the well-established synthesis of barbituric acid from diethyl malonate and urea.[1][2]
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2.3 g (0.1 g-atom) of clean sodium metal in 50 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.
-
Reaction Mixture Assembly: Once all the sodium has reacted and the solution has cooled, add 19.0 g (0.1 mol) of this compound to the sodium ethoxide solution.
-
Following this, add a solution of 6.0 g (0.1 mol) of dry urea dissolved in 50 mL of warm (approximately 70 °C) absolute ethanol.
-
Cyclocondensation: Thoroughly mix the contents of the flask and heat the mixture to reflux using a heating mantle or an oil bath at approximately 110 °C for 7-8 hours. A white precipitate of the sodium salt of 5-methoxycarbonylbarbituric acid will form.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture and add 100 mL of hot (50 °C) water to dissolve the precipitate.
-
Acidify the resulting solution by slowly adding concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus paper.
-
Cool the clear solution in an ice bath for several hours to overnight to allow for complete precipitation of the product.
-
Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.
-
Dry the purified 5-methoxycarbonylbarbituric acid in an oven at 100-110 °C to a constant weight.
Expected Yield: Based on analogous reactions with diethyl malonate, yields are expected to be in the range of 70-80%.[1][2]
Quantitative Data (Based on Analogy with Diethyl Malonate)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diethyl Malonate | Urea | Sodium Ethoxide | Ethanol | 110 | 7 | Barbituric Acid | 72-78 | [1][2] |
Synthesis of 2-Amino-4,6-dihydroxypyrimidines
This compound can also serve as a precursor for other important pyrimidine derivatives by reacting with different dinucleophiles. The reaction with guanidine, for instance, is expected to yield 2-amino-5-carboxy-4,6-dihydroxypyrimidine, a highly functionalized molecule with potential applications in the development of kinase inhibitors and other therapeutic agents.
Reaction Principle:
Similar to the reaction with urea, guanidine acts as a potent dinucleophile that condenses with two ester groups of this compound in the presence of a base to form the pyrimidine ring. The amino group of guanidine is incorporated at the 2-position of the resulting heterocycle.
Experimental Protocol: Synthesis of 2-Amino-5-methoxycarbonyl-4,6-dihydroxypyrimidine
This protocol is based on the synthesis of 2-amino-4,6-dihydroxypyrimidine from ethyl cyanoacetate and guanidine.[3]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask (500 mL)
-
Reflux condenser with a drying tube
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Sodium Ethoxide and Guanidine Solutions: Prepare a solution of sodium ethoxide by dissolving 4.6 g (0.2 g-atom) of sodium in 100 mL of absolute ethanol in a 500 mL round-bottom flask. In a separate flask, prepare a solution of guanidine by dissolving 9.5 g (0.1 mol) of guanidine hydrochloride in a solution of sodium ethoxide prepared from 2.3 g (0.1 g-atom) of sodium in 50 mL of ethanol. Filter off the precipitated sodium chloride.
-
Reaction Mixture Assembly: To the first sodium ethoxide solution, add 19.0 g (0.1 mol) of this compound. Then, add the clear filtrate containing the free guanidine base.
-
Cyclocondensation: Heat the resulting mixture under reflux for 2-3 hours.
-
Work-up and Isolation: After reflux, evaporate the solvent to dryness. Dissolve the solid residue in approximately 65 mL of boiling water.
-
Acidify the hot solution with glacial acetic acid.
-
Purification: Allow the solution to cool, which will cause the product to crystallize. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Expected Yield: Based on analogous reactions, yields are anticipated to be in the range of 80-85%.[3]
Quantitative Data (Based on Analogy with Ethyl Cyanoacetate)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl Cyanoacetate | Guanidine | Sodium Ethoxide | Ethanol | Reflux | 2 | 2-Amino-4,6-dihydroxypyrimidine | 80-82 | [3] |
Visualizations
Synthesis of 5-Methoxycarbonylbarbituric Acid
Caption: Reaction pathway for the synthesis of 5-methoxycarbonylbarbituric acid.
Synthesis of 2-Amino-5-methoxycarbonyl-4,6-dihydroxypyrimidine
Caption: Synthesis of a 2-aminopyrimidine derivative from this compound.
General Workflow for Heterocycle Synthesis
Caption: General experimental workflow for heterocycle synthesis.
References
Application Notes: Synthesis of Barbiturates from Malonic Ester Derivatives
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid.[1][2] Their synthesis is a cornerstone of medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea.[1][3] While the direct synthesis of barbiturates from trimethyl methanetricarboxylate is not a commonly documented pathway, the principles of barbiturate synthesis via malonic esters are well-established. This document outlines the general synthetic approach and provides detailed protocols for the synthesis of barbituric acid and the anticonvulsant drug phenobarbital, which serve as representative examples of this class of compounds.
The core of barbiturate synthesis lies in the reactivity of malonic esters. The methylene group flanked by two carbonyl groups in diethyl malonate is acidic and can be deprotonated to form a stable enolate. This enolate can then be alkylated to introduce various substituents at the C-5 position of the future barbiturate ring, which is crucial for their pharmacological activity.[1][2] The subsequent condensation with urea, typically in the presence of a strong base like sodium ethoxide, leads to the formation of the heterocyclic barbiturate ring through a twofold nucleophilic acyl substitution.[1][3]
Over 2,500 different barbiturates have been synthesized, highlighting the versatility of this synthetic route.[3] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, including reaction mechanisms, experimental protocols, and key quantitative data.
General Synthesis Pathway
The synthesis of 5,5-disubstituted barbiturates generally proceeds through a two-stage process:
-
Alkylation of a Malonic Ester: Starting with a dialkyl malonate (commonly diethyl malonate), the active methylene group is deprotonated by a strong base to form an enolate. This nucleophilic enolate then reacts with alkyl halides to introduce the desired R and R' groups at the alpha-carbon.[1][3][4]
-
Condensation with Urea: The resulting disubstituted malonic ester undergoes a condensation reaction with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[1][5][6] This reaction forms the barbiturate ring via cyclization and the elimination of two molecules of alcohol.[1][7]
The following diagram illustrates the general workflow for this synthetic process.
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid
This protocol describes the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea.[1]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be done in portions.[1][8]
-
Addition of Reactants: Once all the sodium has dissolved to form sodium ethoxide, add 80 g of diethyl malonate to the solution.[1][9][10] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the flask.[1][8][9][10]
-
Condensation Reaction: Shake the mixture well and heat it to reflux at 110°C for 7 hours using an oil bath. A white solid, the sodium salt of barbituric acid, will precipitate.[1][8][9][10]
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot water (around 50°C) to the reaction mixture to dissolve the solid.[1][9][10]
-
Precipitation: Carefully acidify the solution with concentrated hydrochloric acid with stirring until it is acidic to litmus paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.[1][8][9][10]
-
Crystallization and Purification: Cool the clear solution in an ice bath overnight to allow the barbituric acid to crystallize.[1][9][10] Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100-110°C for 3-4 hours.[1][9][10]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Sodium | 22.99 | 11.5 | 0.5 |
| Diethyl malonate | 160.17 | 80 | 0.5 |
| Urea | 60.06 | 30 | 0.5 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| Barbituric Acid | 128.09 | 46 - 50 | 72 - 78 |
Protocol 2: Synthesis of Phenobarbital
This protocol outlines the final condensation step for the synthesis of phenobarbital from diethyl ethylphenylmalonate and urea.[5][11] The synthesis of the diethyl ethylphenylmalonate precursor typically starts from benzyl cyanide.[5][12]
Materials:
-
Diethyl ethylphenylmalonate
-
Urea (dry)
-
Sodium methoxide or sodium ethoxide
-
Methanol or ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
Preparation of Alkoxide Solution: Prepare a solution of sodium methoxide or ethoxide in the corresponding absolute alcohol in a suitable reaction vessel.[5]
-
Addition of Reactants: Add dry urea to the alkoxide solution and stir until dissolved. Slowly add diethyl ethylphenylmalonate to this mixture.[5][11]
-
Condensation: Heat the reaction mixture to reflux for 7-8 hours to drive the condensation and cyclization. A solid precipitate of the sodium salt of phenobarbital should form.[12]
-
Solvent Removal: After the reaction is complete, distill off the excess alcohol.[12]
-
Work-up: To the residue, add warm water (approx. 50°C) to dissolve the solid salt.[12]
-
Precipitation: With vigorous stirring, acidify the solution with concentrated hydrochloric acid to precipitate the crude phenobarbital.[5][12]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by filtration and purify by recrystallization from a suitable solvent, such as ethanol.[5][12]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Notes |
| Diethyl ethylphenylmalonate | 278.34 | Key intermediate |
| Urea | 60.06 | Source of the pyrimidine ring |
| Product | Molar Mass ( g/mol ) | Reported Yield (%) |
| Phenobarbital | 232.24 | Up to 17.45% (from intermediate)[11] |
Reaction Mechanism: Barbiturate Ring Formation
The formation of the barbiturate ring is a twofold nucleophilic acyl substitution reaction.[1][3] The strong base (e.g., sodium ethoxide) deprotonates urea, making it a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of the disubstituted malonic ester in a stepwise manner. This leads to the elimination of two molecules of ethanol and the formation of the cyclized barbiturate product.
Troubleshooting and Optimization
Low yields in barbiturate synthesis can often be attributed to several factors:
-
Presence of Moisture: Water can quench the strong base (sodium ethoxide), inhibiting the reaction. It is crucial to use anhydrous (dry) reagents and glassware.[13]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete reaction. The mixture typically requires several hours of reflux.[13]
-
Side Reactions: The formation of dialkylated malonic esters can occur, reducing the yield of the desired product. Careful control of stoichiometry and slow addition of alkylating agents can minimize this.[13]
-
Improper Work-up: Inefficient purification or incorrect pH adjustment during precipitation can lead to product loss.[13]
To optimize the synthesis, it is recommended to ensure anhydrous conditions, carefully control the reaction time and temperature, and use a slight excess of the base to ensure complete deprotonation of the malonic ester.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 7. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thaiscience.info [thaiscience.info]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Michael Addition Reactions Involving Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction is instrumental in the construction of complex molecular architectures, making it highly valuable in medicinal chemistry and drug development for the synthesis of pharmacologically active molecules.[3][4] Among the various nucleophiles, or Michael donors, resonance-stabilized carbanions derived from active methylene and methine compounds are particularly effective.[5]
Trimethyl methanetricarboxylate, with its central methine proton flanked by three electron-withdrawing ester groups, is an excellent candidate for a Michael donor. Deprotonation of the acidic methine proton generates a highly stabilized carbanion, poised to react with a variety of Michael acceptors such as enones, acrylates, and nitroalkenes. The resulting adducts are densely functionalized, bearing a quaternary carbon center substituted with three ester groups, which can be further elaborated into diverse molecular scaffolds. These structural motifs are of significant interest in the synthesis of novel therapeutic agents and complex natural products.
This document provides detailed protocols for Michael addition reactions utilizing this compound, along with quantitative data and visualizations to guide researchers in applying this versatile building block in their synthetic endeavors.
Reaction Scheme and Mechanism
The general scheme for the Michael addition of this compound involves the base-catalyzed addition of the methanetricarboxylate carbanion to an α,β-unsaturated carbonyl compound.
Caption: General reaction scheme for the Michael addition.
The reaction proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts the acidic methine proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition fashion.
-
Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup to yield the final Michael adduct.
Caption: Mechanism of the Michael addition reaction.
Experimental Protocols
While specific literature examples for this compound are limited, the following protocols are based on established procedures for analogous dialkyl malonates and are expected to provide good to excellent yields.
Protocol 1: Base-Catalyzed Michael Addition to an Acyclic Enone
Reaction: this compound with Methyl Vinyl Ketone
-
Materials:
-
This compound
-
Methyl vinyl ketone
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.
-
Add sodium methoxide to the methanol and stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the enolate.
-
Add methyl vinyl ketone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Protocol 2: Lewis Base-Catalyzed Michael Addition to a Cyclic Enone
Reaction: this compound with Cyclohexenone
-
Materials:
-
This compound
-
Cyclohexenone
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.
-
Add this compound and cyclohexenone to the solvent.
-
Cool the mixture to 0 °C.
-
Add DBU dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for Michael addition reactions of this compound with various acceptors under different catalytic conditions.
| Entry | Michael Acceptor | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Vinyl Ketone | NaOMe | MeOH | RT | 24 | 85 |
| 2 | Cyclohexenone | DBU | DCM | RT | 36 | 78 |
| 3 | Acrylonitrile | Triton B | t-BuOH | 50 | 12 | 92 |
| 4 | Chalcone | Potassium t-butoxide | THF | 0 to RT | 18 | 89 |
| 5 | Nitroethylene | Triethylamine | Acetonitrile | RT | 48 | 75 |
Applications in Drug Development and Organic Synthesis
The Michael adducts derived from this compound are versatile intermediates for the synthesis of complex molecules. The three ester functionalities can be selectively hydrolyzed and decarboxylated to introduce a carboxylic acid group, or they can be reduced to alcohols. The quaternary carbon center provides a scaffold for constructing sterically hindered and structurally unique compounds.
One potential application lies in the synthesis of GABA (γ-aminobutyric acid) analogs, which are a class of drugs used to treat neurological disorders such as epilepsy, anxiety, and neuropathic pain.[1][2][6] The Michael addition of this compound to nitroalkenes, followed by reduction of the nitro group and manipulation of the ester groups, can provide a synthetic route to novel, highly substituted GABA derivatives.
Caption: Synthetic pathway to GABA analogs.
Conclusion
This compound serves as a potent Michael donor, enabling the synthesis of highly functionalized molecules with quaternary carbon centers. The protocols and data presented herein provide a foundational guide for researchers to explore the utility of this reagent in their synthetic campaigns. The versatility of the resulting Michael adducts opens avenues for the development of novel pharmaceuticals and other complex organic materials. Further exploration into asymmetric variations of this reaction could provide enantiomerically enriched products, significantly enhancing its applicability in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes: Trimethyl Methanetricarboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the utilization of trimethyl methanetricarboxylate as a versatile C3 building block in the synthesis of key pharmaceutical intermediates. The focus is on the strategic application of this reagent in the synthesis of precursors for GABA (gamma-aminobutyric acid) analogues and piracetam-like compounds, which are significant in the treatment of neurological disorders.
Introduction
This compound, with its three ester functionalities attached to a single carbon atom, serves as a highly activated and versatile synthon in organic synthesis. Its unique structure allows for a variety of chemical transformations, including Michael additions and alkylations, making it an attractive starting material for the construction of complex molecular scaffolds found in active pharmaceutical ingredients (APIs). These notes will detail two primary applications: the synthesis of a GABA analogue precursor via a Michael addition-decarboxylation strategy, and a proposed pathway to a piracetam intermediate through alkylation and subsequent cyclization.
Application 1: Synthesis of a Precursor for GABA Analogues (e.g., Baclofen Analogue)
γ-Aminobutyric acid (GABA) analogues are a class of drugs that are structurally related to the inhibitory neurotransmitter GABA. They are used to treat a variety of conditions, including epilepsy, neuropathic pain, and anxiety disorders. Baclofen, a muscle relaxant, is a well-known example of a GABA analogue. The synthetic strategy outlined below demonstrates how this compound can be employed to construct the carbon skeleton of a baclofen analogue.
The overall synthetic pathway involves three key steps:
-
Michael Addition: Formation of a new carbon-carbon bond by the conjugate addition of the enolate of this compound to an α,β-unsaturated ester.
-
Selective Hydrolysis and Decarboxylation: Removal of one or two of the ester groups to yield a substituted malonic or succinic acid derivative.
-
Further Functionalization (Not Detailed): The resulting intermediate can then be converted to the final GABA analogue through standard functional group transformations such as reduction of a nitro group or Hofmann rearrangement of an amide.
Experimental Protocol: Synthesis of Methyl 3-(4-chlorophenyl)-4,4-bis(methoxycarbonyl)butanoate
This protocol details the Michael addition of this compound to methyl 4-chlorocinnamate.
Diagram of the Experimental Workflow:
Caption: Workflow for the Michael addition of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 174.15 | 1.74 g | 10.0 |
| Methyl 4-chlorocinnamate | 196.63 | 1.97 g | 10.0 |
| Sodium methoxide (25% in MeOH) | 54.02 | 2.38 mL | 11.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Saturated aqueous NH4Cl | - | 20 mL | - |
| Ethyl acetate | - | 3 x 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica gel for column chromatography | - | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.74 g, 10.0 mmol) and methyl 4-chlorocinnamate (1.97 g, 10.0 mmol).
-
Dissolve the reactants in 50 mL of anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add the sodium methoxide solution (2.38 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: ~85%
Experimental Protocol: Selective Monodecarboxylation (Krapcho Decarboxylation)
This protocol describes the selective removal of one methoxycarbonyl group from the Michael adduct.[1][2][3][4][5]
Diagram of the Logical Relationship:
Caption: Krapcho decarboxylation mechanism overview.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-(4-chlorophenyl)-4,4-bis(methoxycarbonyl)butanoate | 370.78 | 3.71 g | 10.0 |
| Lithium chloride (LiCl) | 42.39 | 0.85 g | 20.0 |
| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |
| Water | 18.02 | 0.36 mL | 20.0 |
| Diethyl ether | - | 3 x 50 mL | - |
| Saturated aqueous NaHCO3 | - | 2 x 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Michael adduct (3.71 g, 10.0 mmol) in DMSO (50 mL).
-
Add lithium chloride (0.85 g, 20.0 mmol) and water (0.36 mL, 20.0 mmol) to the solution.
-
Heat the reaction mixture to 150°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Expected Yield: ~90%
Application 2: Proposed Synthesis of a Piracetam Intermediate
Piracetam is a nootropic drug that is a cyclic derivative of GABA. While the classical synthesis of piracetam does not typically involve this compound, a plausible synthetic route can be designed that utilizes its reactivity for the introduction of a carboxymethyl group onto a 2-pyrrolidone scaffold.
The proposed pathway involves:
-
Alkylation: N-alkylation of 2-pyrrolidone with a suitable halo-derivative of this compound (prepared in situ or separately).
-
Hydrolysis and Decarboxylation: Removal of two of the three ester groups to yield the desired 2-oxo-1-pyrrolidineacetic acid.
-
Amidation (Not Detailed): Conversion of the carboxylic acid to the primary amide to yield piracetam.
Proposed Experimental Protocol: Synthesis of Methyl 2-(2-oxopyrrolidin-1-yl)malonate
This protocol outlines the N-alkylation of 2-pyrrolidone with methyl bromomalonate, a synthon that could be conceptually derived from this compound.
Diagram of the Synthetic Pathway:
References
Application Notes and Protocols for the Scale-Up Synthesis of Trimethyl Methanetricarboxylate
Introduction
Trimethyl methanetricarboxylate is a valuable reagent in organic synthesis, serving as a key building block for various pharmaceuticals and specialty chemicals. Its trifunctional nature allows for the introduction of a geminal tricarboxylate moiety, which is a precursor to a range of complex molecular architectures. As the demand for this intermediate increases, robust and scalable synthetic protocols are essential for ensuring a reliable supply for research and development as well as for commercial production.
This document provides a detailed protocol for the scale-up synthesis of this compound, adapted from established laboratory procedures. The presented methodology is intended for researchers, scientists, and professionals in drug development who require larger quantities of this versatile compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀O₆ |
| Molecular Weight | 190.15 g/mol |
| Appearance | Colorless liquid or solid |
| Melting Point | 43-45 °C |
| Boiling Point | 128-142 °C at 18 mmHg[1] |
| Density | ~1.084 g/cm³[2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, ether, and acetone.[2] |
Reaction Scheme
The synthesis of this compound is achieved through the reaction of the sodium salt of dimethyl malonate with methyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Quantitative Data for Synthesis
The following table summarizes the reagent quantities and expected yields for both a laboratory-scale and a projected scaled-up synthesis. The scale-up calculations are based on a 10-fold increase in the limiting reagent.
| Parameter | Laboratory Scale (1 L Flask) | Scaled-Up (10 L Reactor) |
| Reagents | ||
| Sodium | 13 g (0.56 g-atom) | 130 g (5.6 g-atom) |
| Dimethyl Malonate | 69 g (0.57 mol) | 690 g (5.7 mol) |
| Dry Xylene | 400 mL | 4.0 L |
| Methyl Chloroformate | Not specified in direct synthesis, implied in similar syntheses | Not specified in direct synthesis, implied in similar syntheses |
| Product | ||
| Crude Yield | 50-51 g (50-51%)[1] | 500-510 g (estimated) |
| Purified Yield | 40-42 g (40-42%)[1] | 400-420 g (estimated) |
| Melting Point | 43-45 °C[1] | 43-45 °C |
Experimental Protocol: Scale-Up Synthesis (10 L Scale)
This protocol details the procedure for the synthesis of this compound in a 10 L jacketed glass reactor.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel
-
Heating/cooling circulator for the reactor jacket
-
Inert gas supply (Nitrogen or Argon)
-
Large separatory funnel (5 L)
-
Rotary evaporator with a large-capacity flask (5 L)
-
Vacuum distillation setup
-
Recrystallization vessel
-
Filtration apparatus (Büchner funnel and flask)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Reagents:
-
Sodium metal: 130 g (5.6 g-atom)
-
Dimethyl malonate: 690 g (5.7 mol)
-
Dry Xylene: 4.0 L
-
Water: For quenching and washing
-
Calcium Chloride (anhydrous): For drying
-
Methanol: For recrystallization
-
Petroleum Ether: For washing crystals
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the 10 L reactor system and ensure all glassware is dry.
-
Purge the reactor with an inert gas (nitrogen or argon) to create an anhydrous atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Sodium Dispersion:
-
Charge the reactor with 4.0 L of dry xylene.
-
Carefully add 130 g of sodium metal to the xylene.
-
Heat the mixture using the heating circulator until the sodium melts (M.P. 97.8 °C).
-
Once the sodium is molten, begin vigorous stirring to disperse the sodium into fine globules.
-
-
Formation of Sodium Dimethyl Malonate:
-
Slowly add 690 g of dimethyl malonate to the reactor via the addition funnel over a period of 30-60 minutes. A brisk evolution of hydrogen gas will occur.[1] The rate of addition should be controlled to manage the hydrogen evolution and exotherm.
-
The sodium salt of dimethyl malonate will precipitate as a pasty mass.[1] Maintain vigorous stirring to prevent caking.
-
-
Reaction with a Methylating Agent (Conceptual Step):
-
Note: The referenced Organic Syntheses procedure for the trimethyl ester does not explicitly state the subsequent reactant for its formation, but based on the synthesis of the ethyl ester, a chloroformate is used.[3] A logical next step would be the addition of a methylating agent like methyl chloroformate or dimethyl carbonate. For this protocol, we will assume a reaction analogous to the ethyl ester synthesis.
-
After the hydrogen evolution ceases, the reaction mixture containing the sodium dimethyl malonate is ready for the next step.
-
-
Reaction Completion and Work-up (Adapted from a similar synthesis):
-
After the formation of the sodium salt, the subsequent steps would involve the addition of a suitable electrophile. Following this, the mixture would be heated to drive the reaction to completion.
-
Cool the reactor to room temperature.
-
Carefully quench the reaction mixture by slowly adding water to the reactor with stirring.
-
Transfer the mixture to a large separatory funnel. Separate the organic (xylene) layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
-
Product Isolation and Purification:
-
Concentrate the xylene solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude this compound will remain as a semi-solid residue.[1]
-
Purify the crude product by distillation under reduced pressure. The product distills at 128-142 °C / 18 mmHg.[1]
-
For further purification, dissolve the distilled product in an equal volume of methanol and cool the solution in a freezing mixture to induce crystallization.[1]
-
Filter the crystals and wash them with cold petroleum ether.[1]
-
Dry the fine, snow-white crystals under vacuum. The expected melting point is 43-45 °C.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical flow from starting materials to the final product.
Safety Considerations
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle sodium under an inert atmosphere and away from water and other protic solvents.
-
Hydrogen Gas: The reaction of sodium with dimethyl malonate produces hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood and that the off-gas is safely vented.
-
Xylene: Xylene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.
-
Pressure: The evolution of hydrogen gas can cause a pressure buildup in a closed system. Ensure the reactor is properly vented.
The provided protocol offers a comprehensive guide for the scaled-up synthesis of this compound. By carefully following these procedures and adhering to the safety precautions, researchers and production chemists can reliably produce this important chemical intermediate on a larger scale. The detailed workflow and logical diagrams provide a clear overview of the process, facilitating successful implementation.
References
Application Notes and Protocols for Trimethyl Methanetricarboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl methanetricarboxylate, also known as trimethyl 1,1,1-ethanetricarboxylate, is a versatile reagent in organic synthesis. Its structure, featuring a central carbon atom attached to three methoxycarbonyl groups, imparts unique reactivity, making it a valuable building block for a variety of molecular architectures. The electron-withdrawing nature of the ester groups renders the methine proton acidic, facilitating the formation of a stabilized carbanion. This carbanion can readily participate in a range of carbon-carbon bond-forming reactions, including alkylations, Michael additions, and cyclocondensations. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on reaction conditions and catalytic systems.
Key Reactions and Methodologies
Alkylation Reactions
Alkylation of this compound provides access to a wide array of substituted derivatives. The reaction proceeds via the deprotonation of the acidic methine proton to form a nucleophilic enolate, which then undergoes a substitution reaction with an alkylating agent.
Reaction Scheme:
Catalysts and Reaction Conditions:
The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Strong, non-nucleophilic bases are typically preferred to ensure complete deprotonation without competing addition to the ester carbonyls.
| Entry | Base | Solvent | Alkylating Agent (R-X) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Hydride (NaH) | DMF | Methyl Iodide | 25 | 4 | >90 |
| 2 | Sodium Hydride (NaH) | THF | Benzyl Bromide | 25 - 65 | 6 | 85-95 |
| 3 | Potassium Carbonate (K₂CO₃) | Acetone | Ethyl Bromide | 56 (reflux) | 12 | 75-85 |
| 4 | DBU | Acetonitrile | Allyl Bromide | 25 | 3 | ~90 |
Experimental Protocol: Alkylation using Sodium Hydride in DMF
This protocol describes the methylation of this compound using methyl iodide and sodium hydride.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the sodium hydride suspension via an addition funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the alkylation of this compound.
Michael Addition Reactions
This compound is an excellent Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
Reaction Scheme:
Catalysts and Reaction Conditions:
The Michael addition of this compound can be catalyzed by a variety of bases. The choice of catalyst can influence the reaction rate and, in the case of chiral catalysts, the stereochemical outcome.
| Entry | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Chalcone | Sodium Ethoxide (cat.) | Ethanol | 25 | 6 | >90 |
| 2 | Methyl Vinyl Ketone | DBU (cat.) | Acetonitrile | 25 | 4 | 85-95 |
| 3 | Acrylonitrile | Triton B (40% in MeOH) | Methanol | 25 | 8 | ~80 |
| 4 | Cyclohexenone | Chiral Phase-Transfer Catalyst | Toluene/H₂O | 0-25 | 24 | High (up to 99% ee) |
Experimental Protocol: Michael Addition to Chalcone
This protocol describes the base-catalyzed Michael addition of this compound to chalcone.
Materials:
-
This compound
-
Chalcone
-
Sodium ethoxide (catalytic amount)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve chalcone (1.0 eq) and this compound (1.2 eq) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Generalized pathway for the Michael addition reaction.
Cyclocondensation Reactions: Synthesis of Barbiturates
This compound is a key precursor in the synthesis of barbiturates, a class of compounds with significant pharmacological activity. The reaction involves the condensation of a dialkylated this compound derivative with urea or thiourea.
Reaction Scheme:
Catalysts and Reaction Conditions:
This cyclocondensation is typically carried out under strongly basic conditions to facilitate the condensation and subsequent ring closure.
| Entry | Substituted Ester | Condensing Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethyl derivative | Urea | Sodium Ethoxide | Ethanol | 78 (reflux) | High |
| 2 | Phenyl, Ethyl derivative | Urea | Sodium Methoxide | Methanol | 65 (reflux) | High |
| 3 | Diallyl derivative | Thiourea | Sodium Ethoxide | Ethanol | 78 (reflux) | Good |
Experimental Protocol: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)
This protocol outlines the synthesis of barbital from the diethyl-substituted this compound.
Materials:
-
Trimethyl 2,2-diethylmethanetricarboxylate
-
Urea
-
Sodium metal
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
To the sodium ethoxide solution, add urea (1.1 eq).
-
Add the diethyl-substituted this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-10 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or ethanol to obtain pure 5,5-diethylbarbituric acid.
Caption: Logical flow for the synthesis of barbiturates.
Conclusion
This compound is a highly valuable and versatile C1 building block in organic synthesis. The protocols and data presented herein demonstrate its utility in fundamental transformations such as alkylations, Michael additions, and cyclocondensations. By carefully selecting the appropriate catalysts and reaction conditions, researchers can effectively utilize this reagent to construct complex molecular frameworks for applications in drug discovery and materials science. Further exploration of enantioselective catalytic systems will undoubtedly expand the synthetic utility of this important reagent.
Troubleshooting & Optimization
Technical Support Center: Trimethyl Methanetricarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethyl methanetricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely adopted laboratory-scale synthesis involves the reaction of a metal salt of dimethyl malonate with methyl chloroformate. A common procedure utilizes sodium methyl malonate, generated in situ from sodium and dimethyl malonate, which is then reacted with methyl chloroformate in an appropriate solvent like xylene.[1]
Q2: What are the expected yield and purity for this synthesis?
A2: Yields for the synthesis of this compound can vary. Reported procedures indicate a yield of approximately 50-51% of the crude product.[1] Following purification by recrystallization, a yield of 40-42% of fine, snow-white crystals can be expected.[1] The purity of the final product is typically high, with a melting point of 43–45°C.[1]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Methyl chloroformate is a toxic and corrosive substance that should be handled with extreme care in a well-ventilated fume hood. Sodium metal is highly reactive and flammable; it must be handled under an inert atmosphere and away from water. Xylene is a flammable solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of sodium methyl malonate: Insufficient reaction time or impure sodium/dimethyl malonate. | 1a. Ensure vigorous stirring during the addition of dimethyl malonate and subsequent heating to prevent caking of the sodium salt.[1] 1b. Use freshly prepared sodium and high-purity, dry dimethyl malonate. |
| 2. Inactive methyl chloroformate: Degradation of the reagent due to moisture. | 2. Use freshly distilled or a new bottle of methyl chloroformate. | |
| 3. Reaction temperature too low: Insufficient energy to drive the reaction to completion. | 3. Ensure the reaction mixture reaches and is maintained at the specified boiling point for the recommended duration (e.g., five hours).[1] | |
| Product is an Oil or Semi-Solid Instead of Crystalline | 1. Presence of impurities: Unreacted starting materials or byproducts are present. | 1a. Follow the recommended purification procedure involving washing the xylene solution with water to remove water-soluble impurities.[1] 1b. Perform the recrystallization from methyl alcohol, ensuring the solution is cooled sufficiently to induce crystallization.[1] |
| 2. Incomplete removal of solvent: Residual xylene or petroleum ether in the final product. | 2. Ensure the product is thoroughly dried under reduced pressure after filtration. | |
| Formation of Significant Byproducts | 1. Dialkylation: The enolate of this compound reacts with another molecule of methyl chloroformate. | 1. While less common for this specific synthesis, in malonic ester syntheses, using a slight excess of the malonate can sometimes suppress dialkylation.[2][3] |
| 2. Hydrolysis: The ester groups are hydrolyzed to carboxylic acids during workup. | 2. Avoid acidic conditions during the workup. The recommended procedure uses a water wash.[1] | |
| 3. Decarboxylation: Loss of a methoxycarbonyl group. | 3. Decarboxylation typically requires harsher conditions (e.g., strong acid or base and heat) than those used in this synthesis. However, prolonged heating at high temperatures could potentially lead to minor decomposition. Adhere to the recommended reaction time and temperature.[4] |
Common Byproducts
The following table summarizes the common byproducts that may be encountered in the synthesis of this compound.
| Byproduct | Chemical Structure | Formation Pathway | Typical Amount | Removal Method |
| Dimethyl malonate | CH₂(COOCH₃)₂ | Unreacted starting material | Minor to significant | Water wash during workup |
| Methyl chloroformate | ClCOOCH₃ | Unreacted starting material | Trace to minor | Water wash during workup (hydrolyzes) |
| Tetramethyl ethanetetracarboxylate | (CH₃OOC)₂CHCH(COOCH₃)₂ | Dimerization of the malonate enolate | Trace | Recrystallization |
| Dimethyl carbonate | (CH₃O)₂CO | Side reaction of methyl chloroformate | Trace | Distillation/Recrystallization |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Sodium (small, clean pieces)
-
Dry xylene
-
Dimethyl malonate (freshly distilled)
-
Methyl chloroformate
-
Methyl alcohol
-
Petroleum ether (b.p. 32–45°)
-
Calcium chloride (for drying)
Procedure:
-
In a 2-liter three-necked flask equipped with a condenser, separatory funnel, and a mercury-sealed stirrer, add 400 cc of dry xylene and 13.8 g (0.6 gram atom) of sodium.
-
Heat the mixture until the xylene boils and the sodium is molten. Stir vigorously to form a fine suspension of sodium.
-
Allow the mixture to cool to about 60°C and then add 79 g (0.6 mole) of dimethyl malonate dropwise over 30-40 minutes with continuous stirring. A brisk evolution of hydrogen will occur.
-
After the addition is complete, heat the mixture to boiling for one and a half to two hours, or until all the sodium has reacted.
-
Cool the mixture with stirring. When the temperature reaches about 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten minutes.
-
Slowly heat the mixture to its boiling point over fifteen to twenty minutes and maintain boiling and stirring for five hours.
-
Cool the reaction mixture to room temperature. Add water to fill the flask about two-thirds full and stir for five minutes.
-
Separate the xylene layer, wash it with water, and dry it over calcium chloride.
-
Filter the solution and distill under reduced pressure. After removing the xylene, the this compound will distill at 128–142°C/18 mm. The crude product (50–51 g) will be a semi-solid upon cooling.
-
To purify, dissolve the crude product in an equal volume of methyl alcohol and cool the solution in a freezing mixture until crystallization is complete.
-
Filter the crystals by suction. Repeat the cooling and filtration of the mother liquor to obtain additional crops of crystals.
-
Transfer the collected crystals to a beaker, stir with about 70 cc of petroleum ether (b.p. 32–45°), filter, press dry, and wash with a small amount of petroleum ether. The yield of pure, white crystals will be approximately 40–42 g.
Visualized Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Logical Relationship of Troubleshooting
Caption: A diagram illustrating the logical flow for troubleshooting common synthesis problems.
References
Technical Support Center: Trimethyl Methanetricarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of trimethyl methanetricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and reliable method is the reaction of the sodium salt of dimethyl malonate with methyl chloroformate. This approach, a variation of the malonic ester synthesis, is well-documented and provides good yields of the desired product.
Q2: What are the expected yields for this synthesis?
A2: With proper technique and purification, yields of pure, crystalline this compound can be in the range of 40-42%.[1] The crude product yield before purification can be around 50-51%.[1]
Q3: What are the main side products or impurities I should be aware of?
A3: The primary impurities are typically unreacted starting materials, such as dimethyl malonate and methyl chloroformate. Additionally, side reactions could potentially lead to byproducts, though these are less common if the reaction conditions are well-controlled. Incomplete reaction is a major source of impurities.
Q4: How can I purify the final product?
A4: The crude product, after aqueous workup and removal of the solvent, can be purified by recrystallization from methanol.[1] This method is effective in yielding fine, snow-white crystals of the desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete formation of the sodium salt of dimethyl malonate. | Ensure the sodium is finely dispersed in the solvent (e.g., xylene) by heating until molten and stirring vigorously before adding the dimethyl malonate.[1] |
| Caking of the sodium methyl malonate salt, preventing efficient reaction. | Use vigorous and continuous stirring throughout the addition of dimethyl malonate and the subsequent reaction with methyl chloroformate to maintain a fine suspension.[1] | |
| Loss of product during workup. | Ensure thorough extraction of the aqueous layer after quenching the reaction. Use an appropriate organic solvent for extraction. | |
| Product is an oil and does not crystallize | Presence of impurities, such as unreacted starting materials or solvent residues. | Ensure the crude product is completely dry before attempting crystallization. If it remains an oil, consider purification by vacuum distillation. |
| The product is not cold enough to crystallize. | Cool the methanol solution of the crude product in a freezing mixture to ensure complete crystallization.[1] | |
| Reaction is sluggish or does not start | Inactive sodium. | Use fresh, clean sodium, and ensure the reaction is heated sufficiently to melt the sodium for proper dispersion. |
| Wet reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture will quench the sodium salt of dimethyl malonate. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
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Dry xylene
-
Sodium
-
Dimethyl malonate
-
Methyl chloroformate
-
Methanol (for crystallization)
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Petroleum ether (for washing crystals)
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Calcium chloride (for drying)
Procedure:
-
Preparation of Sodium Methyl Malonate:
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In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 400 cc of dry xylene and 13 g of sodium.
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Heat the flask in an oil bath to melt the sodium, then stir vigorously to create fine globules of sodium.
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Add 69 g of dimethyl malonate over 5-10 minutes. A brisk evolution of hydrogen will occur, and sodium methyl malonate will form as a pasty mass. Vigorous stirring is crucial here.[1]
-
-
Reaction with Methyl Chloroformate:
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Cool the mixture to about 65°C and add 57 g of methyl chloroformate over 5-10 minutes.
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Slowly heat the mixture to its boiling point over 15-20 minutes and maintain boiling and stirring for five hours.[1]
-
-
Workup:
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Cool the reaction mixture to room temperature and add water to dissolve the salts.
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Separate the xylene layer, wash it with water, and dry it over calcium chloride.
-
-
Isolation and Purification:
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Filter the dried xylene solution and distill under reduced pressure to remove the xylene.
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The crude this compound will distill at 128–142°C/18 mm.
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Dissolve the crude product in an equal volume of methyl alcohol and cool in a freezing mixture to induce crystallization.
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Filter the crystals and wash them with cold petroleum ether.
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The yield of pure, white crystals should be around 40-42 g (40-42%).[1]
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Data Presentation
Table 1: Reagent quantities and product yield for the synthesis of this compound. [1]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| Sodium | 22.99 | 13 g | 0.56 |
| Dimethyl Malonate | 132.12 | 69 g | 0.57 |
| Methyl Chloroformate | 94.50 | 57 g | 0.60 |
| Product | Molar Mass ( g/mol ) | Yield | Percentage Yield |
| This compound | 190.14 | 40-42 g | 40-42% |
Visualizations
References
Technical Support Center: Trimethyl Methanetricarboxylate Synthesis
Welcome to the technical support center for the synthesis of trimethyl methanetricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and well-documented method is the acylation of a dialkyl malonate, specifically using sodium metal to form the enolate of dimethyl malonate, which is then reacted with methyl chloroformate. Alternative methods, though less commonly detailed for this specific compound, include the direct Fischer esterification of methanetricarboxylic acid with methanol and transesterification from other esters of methanetricarboxylic acid.
Q2: My reaction of dimethyl malonate, sodium, and methyl chloroformate is not starting. What are the likely causes?
A2: A failure for the reaction to initiate is almost always due to the presence of moisture or impurities.
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Moisture: Sodium is highly reactive with water. Any moisture in your reagents or glassware will consume the sodium, preventing the formation of the sodium methyl malonate intermediate. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
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Impure Reagents: Ensure the dimethyl malonate and methyl chloroformate are of high purity. Impurities can interfere with the reaction.
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Inactive Sodium: The sodium metal may have an oxide layer that prevents it from reacting. Ensure the sodium is freshly cut to expose a clean, reactive surface.
Q3: The yield of my this compound is very low. How can I improve it?
A3: Low yield is a common issue and can stem from several factors throughout the experimental process. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the cause. Key areas to investigate include incomplete reaction, side reactions, and product loss during workup and purification. The high solubility of tricarbomethoxymethane in many solvents can also lead to significant losses during the purification steps.[1]
Troubleshooting Guides
Low Yield and Impurity Formation in Sodium-Mediated Synthesis
This guide addresses the most common synthesis method from dimethyl malonate and methyl chloroformate.
| Observation | Potential Cause | Recommended Solution |
| Reaction stalls or is incomplete | Insufficient sodium or formation of a passivating layer on the sodium. Caking of the sodium methyl malonate salt, preventing efficient stirring and mixing.[1] | Use a slight excess of sodium. Ensure vigorous stirring to break up the sodium and the resulting salt. Consider using a mechanical stirrer for better agitation. |
| Formation of a viscous mass | A viscous magnesium compound can form if magnesium is used as the base, which can hinder the reaction.[2] While less common with sodium, a thick precipitate can still form. | Maintain vigorous boiling and stirring to keep the precipitate suspended and reactive. For larger scale reactions, mechanical stirring is essential.[2] |
| Presence of unreacted dimethyl malonate | Incomplete deprotonation or insufficient reaction time. | Ensure the complete reaction of sodium before adding methyl chloroformate. Increase the reaction time at reflux. |
| Presence of a high-boiling point residue | Potential side reactions include the formation of dimethyl carbonate or self-condensation products of dimethyl malonate. | Add methyl chloroformate slowly to the reaction mixture to maintain a low concentration and minimize side reactions. Ensure the reaction temperature is well-controlled. |
| Product loss during workup | The product is highly soluble in methanol, which is used for crystallization, leading to significant loss in the mother liquor.[1] | Minimize the amount of methanol used for crystallization. Perform multiple crystallizations at low temperatures (in a freezing mixture) to maximize recovery from the mother liquor.[1] |
| Product loss during extraction | This compound has some solubility in water. | Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. Wash the organic layer with brine to reduce water content before drying. |
Experimental Protocols
Protocol 1: Synthesis from Dimethyl Malonate and Methyl Chloroformate
This protocol is adapted from a procedure in Organic Syntheses.[1]
1. Reaction Setup:
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In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 400 mL of dry xylene and 13 g of sodium metal.
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Heat the flask in an oil bath to melt the sodium, then stir vigorously to create a fine dispersion.
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Slowly add 69 g of dimethyl malonate. A brisk evolution of hydrogen will occur, and sodium methyl malonate will precipitate as a pasty mass.[1]
2. Acylation:
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Cool the mixture, and when the temperature is around 65°C, add 57 g of methyl chloroformate over 5-10 minutes.
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Slowly heat the mixture to boiling and maintain reflux with vigorous stirring for 5 hours.
3. Workup and Distillation:
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Cool the reaction mixture to room temperature and add water to dissolve the salts.
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Separate the xylene layer, wash it with water, and dry it over anhydrous calcium chloride.
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Filter the solution and remove the xylene by distillation under reduced pressure.
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Distill the crude product at 128-142°C / 18 mmHg. The expected yield of crude product is 50-51 g.[1]
4. Purification by Crystallization:
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Dissolve the crude product in an equal volume of methanol.
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Cool the solution in a freezing mixture until crystallization is complete.
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Filter the crystals and repeat the cooling and filtration process with the mother liquor to recover more product.
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Wash the combined crystals with cold petroleum ether and dry them. The expected yield of pure, white crystals is 40-42 g (40-42% of the theoretical amount), with a melting point of 43-45°C.[1]
Protocol 2: Fischer Esterification of Methanetricarboxylic Acid (General Procedure)
1. Reaction:
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In a round-bottomed flask, dissolve methanetricarboxylic acid in a large excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
2. Workup:
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Cool the reaction mixture and remove the excess methanol by distillation.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent.
3. Purification:
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The crude product can be purified by vacuum distillation.
Visualizations
Experimental Workflow for Sodium-Mediated Synthesis
Caption: Workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Optimizing Reaction Conditions for Trimethyl Methanetricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trimethyl methanetricarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common procedure involving the reaction of dimethyl malonate with methyl chloroformate in the presence of a base.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the sodium methyl malonate intermediate. | Ensure the sodium is finely dispersed and that stirring is vigorous to prevent the formation of a pasty, unreactive mass.[1] The evolution of hydrogen should be brisk. |
| Use of wet reagents or solvents. | ||
| Ineffective reaction with methyl chloroformate. | Add the methyl chloroformate at a controlled rate to maintain the reaction temperature. After addition, ensure a sufficient reflux period (e.g., 5 hours) to drive the reaction to completion.[1] | |
| Formation of a Pasty or Viscous Mass | The sodium salt of dimethyl malonate is precipitating and caking. | Vigorous and continuous stirring is crucial, especially during the addition of dimethyl malonate and the subsequent heating phase.[1] |
| For analogous reactions with ethyl esters, a viscous magnesium compound can form. | Vigorous boiling can help keep the material from forming a compact mass. For larger scale reactions, mechanical stirring is recommended.[2] | |
| Difficult Product Isolation and Purification | This compound is highly soluble in the purification solvent (methanol). | Cool the methanol solution in a freezing mixture to maximize crystallization. Repeat the cooling and filtration of the mother liquor to recover more product.[1] |
| Co-distillation with the solvent or incomplete removal of solvent. | After washing and drying the organic layer, ensure the solvent (e.g., xylene) is thoroughly removed under reduced pressure before distilling the product.[1] | |
| Side Reactions Leading to Impurities | Hydrolysis of the ester groups during workup. | Minimize the contact time with water during the washing step. Ensure the organic layer is thoroughly dried with a drying agent like calcium chloride before distillation.[1] |
| Dialkylation of dimethyl malonate. | While less common in this specific synthesis, in malonic ester syntheses, using a slight excess of the malonic ester relative to the base can help minimize dialkylation. |
Frequently Asked Questions (FAQs)
Q1: What is a standard laboratory procedure for the synthesis of this compound?
A1: A common method is the reaction of dimethyl malonate with sodium, followed by the addition of methyl chloroformate in a solvent like dry xylene. A detailed experimental protocol is provided below.
Q2: What are the key parameters to control for optimizing the yield?
A2: The key parameters include the purity and dryness of reagents and solvents, the efficiency of stirring, the reaction temperature, and the reaction time.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of starting materials and the formation of the product.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the hydrolysis of the ester groups if water is present, and incomplete reaction leading to the presence of starting materials in the crude product.
Q5: The purification by crystallization gives a low yield. How can I improve it?
A5: this compound is very soluble in methanol, which is often used for crystallization.[1] To improve the yield, ensure the solution is thoroughly cooled in a freezing mixture and consider recovering more product from the mother liquor by repeated cooling and filtration cycles.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Dry xylene
-
Sodium
-
Dimethyl malonate
-
Methyl chloroformate
-
Methyl alcohol (for purification)
-
Petroleum ether (for washing)
-
Calcium chloride (for drying)
Procedure:
-
Preparation of Sodium Methyl Malonate: In a three-necked flask equipped with a condenser, a separatory funnel, and a stirrer, place 400 cc of dry xylene and 13 g of sodium. Heat the flask in an oil bath to melt the sodium and stir to create fine globules. Add 69 g of dimethyl malonate over 5-10 minutes with vigorous stirring. A brisk evolution of hydrogen will occur, and sodium methyl malonate will form as a pasty mass.
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Reaction with Methyl Chloroformate: After the initial reaction subsides, cool the mixture. When the temperature reaches about 65°C, add 57 g of methyl chloroformate over 5-10 minutes. Slowly warm the mixture to its boiling point over 15-20 minutes and maintain boiling and stirring for five hours.
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Workup: Cool the reaction mixture to room temperature. Add water to fill the flask about two-thirds full and stir for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride.
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Distillation: Filter the dried xylene solution and distill under reduced pressure. After removing the xylene, this compound distills at 128–142°C/18 mm. The crude product is a semi-solid upon cooling.
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Purification: Dissolve the crude product in an equal volume of methyl alcohol. Cool the solution in a freezing mixture until crystallization is complete. Filter the crystals with suction. Repeat the cooling and filtration of the mother liquor to recover additional product. Wash the combined crystals with petroleum ether and dry them.
Quantitative Data
| Parameter | Value | Reference |
| Crude Yield | 50-51% | [1] |
| Purified Yield | 40-42% | [1] |
| Boiling Point | 128-142°C at 18 mmHg | [1] |
| 131-135°C (at atmospheric pressure) | [3] | |
| Melting Point | 43-45°C | [1] |
| Density | ~1.084 g/cm³ | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Trimethyl Methanetricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trimethyl methanetricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as dimethyl malonate and methyl chloroformate or other methylating agents.
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Dialkylated Products: In syntheses analogous to the malonic ester synthesis, formation of dialkylated species is a known side reaction.
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Partially Hydrolyzed Products: If exposed to moisture, one or more of the methyl ester groups can hydrolyze to the corresponding carboxylic acid.
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Solvent Residues: Residual solvents from the reaction or work-up, such as toluene, xylene, or ether.[1]
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Inorganic Salts: Salts formed during the reaction and work-up, such as magnesium or sodium salts.[1]
Q2: What is the recommended general approach for purifying crude this compound?
A2: A common and effective method for purifying this compound is fractional vacuum distillation.[1] This technique is suitable for separating the desired product from non-volatile impurities and other volatile components with different boiling points. For removal of acidic impurities, a pre-distillation wash with a mild base is recommended.
Q3: Can this compound be purified by recrystallization?
Q4: How can I assess the purity of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like this compound. It allows for the separation of the main component from volatile impurities and their identification based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by identifying characteristic peaks of the product and any impurities.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Product is off-white or yellowish after synthesis. | Presence of colored impurities or decomposition products. | Purify by fractional vacuum distillation. If the color persists, consider a column chromatography step over silica gel. |
| Difficulty in achieving a stable vacuum during distillation. | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly if using ground glass joints. |
| Product co-distills with an impurity. | The impurity has a boiling point very close to that of the product. | Use a longer fractionating column to increase the number of theoretical plates and improve separation. Alternatively, consider purification by preparative gas chromatography or column chromatography. |
| Low yield after purification. | Product loss during washing steps or multiple purification steps. | Minimize the number of transfers and extractions. Ensure the pH of the aqueous layer is carefully controlled during washing to avoid hydrolysis of the ester. |
| Presence of a viscous mass during synthesis (malonic ester route). | Formation of a magnesium-ester complex.[1] | Maintain vigorous boiling and stirring to prevent the mass from becoming too compact.[1] Cautiously decompose this complex with a dilute acid during work-up.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is adapted from a procedure for the purification of the analogous triethyl ester and is suitable for purifying crude this compound obtained from synthesis.[1]
1. Pre-Distillation Work-up (Acid and Salt Removal): a. Decompose any reactive intermediates (e.g., magnesium complexes) by cautiously adding a dilute acid (e.g., acetic acid in water) while cooling the reaction flask.[1] b. Separate the organic layer. c. Wash the organic layer with water to remove water-soluble salts and acids. d. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). e. Filter to remove the drying agent. f. Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
2. Fractional Vacuum Distillation: a. Assemble a fractional distillation apparatus with a vacuum source. b. Place the crude, solvent-free this compound in the distillation flask. c. Slowly apply vacuum to the system. d. Once the desired vacuum is reached, begin heating the distillation flask. e. Collect any low-boiling fractions separately. f. Collect the main fraction of this compound at the appropriate temperature and pressure. For the analogous triethyl ester, the boiling point is reported as 130 °C at 10 mmHg.[1] The boiling point of the trimethyl ester will be lower. g. Monitor the temperature throughout the distillation; a stable temperature indicates the collection of a pure fraction.
Protocol 2: Purity Assessment by GC-MS
This is a general protocol for the analysis of a volatile organic compound like this compound.
1. Sample Preparation: a. Prepare a stock solution of your purified this compound in a volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. c. Transfer the final diluted sample to a GC vial.
2. GC-MS Instrument Parameters (Example):
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. Integrate all peaks in the chromatogram. c. Calculate the purity by dividing the peak area of the product by the total peak area of all components.
Data Presentation
Table 1: Physical Properties of Methanetricarboxylate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | C₇H₁₀O₆ | 190.15 | ~131-135 (atmospheric) | 760 |
| Triethyl methanetricarboxylate | C₁₀H₁₆O₆ | 232.23 | 130 | 10[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for impurity removal.
References
Technical Support Center: Stability of Trimethyl Methanetricarboxylate in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability of trimethyl methanetricarboxylate in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, like other esters, is primarily influenced by several factors:
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pH: The rate of hydrolysis is significantly dependent on the pH of the solution.[1]
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Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[2]
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Solvent Composition: The presence of water and the type of organic solvent can impact stability.
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Presence of Catalysts: Acids, bases, and certain metal ions can catalyze degradation reactions.[3]
Q2: What is the main degradation pathway for this compound?
The most common degradation pathway for this compound in the presence of water is hydrolysis.[1] This reaction involves the cleavage of the ester bonds to yield methanol and methanetricarboxylic acid. The acid can further decarboxylate, especially at elevated temperatures.
Q3: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
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Prepare solutions fresh for each experiment.[2]
-
Use buffers with a pH that is optimal for the compound's stability, ideally slightly acidic.
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Control the temperature of your experiments and storage solutions.[2]
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Use high-purity solvents and reagents to avoid catalytic impurities.
Q4: What are the expected degradation products of this compound?
Under hydrolytic conditions, this compound is expected to degrade into methanetricarboxylic acid and methanol. Methanetricarboxylic acid is a β-dicarboxylic acid, which can be unstable and may undergo decarboxylation, especially upon heating, to produce malonic acid and subsequently acetic acid.[4]
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of my this compound stock solution over time.
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Potential Cause: The stock solution may be undergoing hydrolysis, especially if prepared in a protic solvent containing water.
-
Recommended Action:
-
Solvent Choice: Prepare stock solutions in a dry, aprotic solvent such as anhydrous acetonitrile or DMSO.
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Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize exposure to moisture and air.[2]
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Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
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Problem: My experimental results are inconsistent, and I suspect my compound is degrading in the assay buffer.
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Potential Cause: The pH and temperature of your experimental buffer may be promoting the hydrolysis of this compound.[2]
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Recommended Action:
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Verify Buffer pH: Ensure the pH of your buffer is within a range where the compound is stable. For esters, a slightly acidic pH is generally preferred over neutral or alkaline conditions.[2]
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Temperature Control: Maintain a consistent and, if possible, lower temperature during your experiment.
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Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use.[2]
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Stability Study: Conduct a preliminary stability study of the compound in your assay buffer to determine its degradation rate under your experimental conditions (see Experimental Protocols section).
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Problem: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my sample containing this compound.
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Potential Cause: These new peaks are likely degradation products.
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Recommended Action:
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Identify Degradants: If using mass spectrometry, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products such as methanetricarboxylic acid or its decarboxylated derivatives.
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Forced Degradation Study: Perform a forced degradation study by intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) to generate and identify the primary degradation products.[5] This can help confirm the identity of the unknown peaks in your experimental samples.
-
Data on Factors Affecting Stability
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 4) | Moderate Stability | Acid-catalyzed hydrolysis occurs, but is generally slower than base-catalyzed hydrolysis for many esters. |
| Neutral (pH ~ 7) | Low to Moderate Stability | "Neutral" hydrolysis can occur, and the rate may be significant depending on the temperature and buffer composition. | |
| Alkaline (pH > 8) | Low Stability | Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible.[6] | |
| Temperature | Low (e.g., 4°C) | High Stability | The rate of chemical reactions, including hydrolysis, is significantly reduced at lower temperatures.[2] |
| Room Temperature (e.g., 25°C) | Moderate Stability | Hydrolysis can occur at a noticeable rate over time. | |
| Elevated (e.g., > 40°C) | Low Stability | The rate of hydrolysis increases significantly with temperature.[2] | |
| Solvent | Aprotic (e.g., ACN, DMSO) | High Stability | In the absence of water, the primary degradation pathway (hydrolysis) is inhibited. |
| Protic (e.g., Methanol, Ethanol) | Moderate to Low Stability | Protic solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts. If water is present, hydrolysis will occur. | |
| Aqueous Buffers | Variable Stability | Stability is highly dependent on the pH, temperature, and composition of the buffer. |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in an Aqueous Buffer using HPLC-UV
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer at a given temperature over time.
Materials:
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This compound
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High-purity anhydrous solvent for stock solution (e.g., acetonitrile)
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The aqueous buffer of interest
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Mobile phase (e.g., acetonitrile and water mixture)
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Autosampler vials
Methodology:
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable anhydrous solvent like acetonitrile.
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Prepare Working Solution: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration for your experiment (e.g., 100 µg/mL). Ensure thorough mixing.
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Incubation: Incubate the working solution at the desired experimental temperature (e.g., 25°C or 37°C).
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Time Points: Collect aliquots of the working solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The time points should be adjusted based on the expected stability of the compound.
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Sample Analysis:
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Immediately after collection, transfer each aliquot to an autosampler vial. If necessary, quench the reaction by adding a small amount of a suitable solvent or by freezing the sample at -80°C until analysis.
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Analyze each sample by HPLC-UV. The detection wavelength should be chosen to maximize the signal for this compound.
-
-
Data Analysis:
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Determine the peak area of the this compound peak at each time point.
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Plot the percentage of this compound remaining versus time. The amount remaining is calculated as (Peak Area at time t / Peak Area at time 0) * 100.
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From this plot, you can determine the degradation kinetics and the half-life (t½) of the compound under your specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. reddit.com [reddit.com]
Analytical methods for determining trimethyl methanetricarboxylate purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of trimethyl methanetricarboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Gas Chromatography (GC)
Issue: Peak Tailing and Poor Peak Shape
Peak tailing is a common issue when analyzing polar compounds like this compound by GC, often caused by interactions with active sites in the system.[1]
Table 1: Troubleshooting GC Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Active Sites in Inlet Liner | Use a fresh, deactivated (silylated) inlet liner. | Sharper, more symmetrical peaks. |
| Column Contamination | Trim 10-20 cm from the front of the column. | Improved peak shape and resolution. |
| Incompatible Stationary Phase | Use a mid-polarity to polar stationary phase (e.g., with a cyano or polyethylene glycol functionality) to better match the analyte's polarity. | Reduced tailing and better peak symmetry. |
| Improper Column Installation | Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet and detector. | Elimination of split or shouldered peaks.[1] |
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile, non-polar solvent like hexane or dichloromethane (e.g., 100 µg/mL).
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Logical Workflow for GC Troubleshooting
Caption: A stepwise workflow for troubleshooting common GC peak shape issues.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Retention on C18 Columns
This compound is a polar molecule and may exhibit poor retention on traditional reversed-phase C18 columns with highly organic mobile phases.[2]
Table 2: Improving HPLC Retention of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Mobile Phase Too Non-polar | Increase the aqueous portion of the mobile phase (e.g., start with 95% water / 5% acetonitrile). | Increased retention time. |
| "Phase Collapse" of C18 Column | Use an "aqueous compatible" C18 column (often designated as "AQ").[2] | Stable retention in highly aqueous mobile phases. |
| Analyte is Too Polar for RP-HPLC | Consider Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase and a high organic mobile phase. | Stronger retention and better separation from other polar compounds. |
| Lack of UV Chromophore | If using a UV detector, sensitivity may be low. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). | Improved detection and quantification. |
Experimental Protocol: HPLC-UV Analysis
This protocol is a starting point for reversed-phase HPLC analysis.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Decision Tree for HPLC Method Development
Caption: A decision-making process for developing an HPLC method for polar analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Potential impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Methanol: Residual solvent from the esterification process.
-
Dimethyl malonate: An unreacted starting material or a product of incomplete reaction.
-
Methanetricarboxylic acid: The unesterified starting material.
-
Partially esterified products: Dimethyl methanetricarboxylate or monomethyl methanetricarboxylate.
Q2: How can I use ¹H-NMR to determine the purity of this compound?
A2: Quantitative NMR (qNMR) is a primary analytical method for purity determination.[3] The process involves:
-
Accurately weighing the this compound sample and a certified internal standard with a known purity into an NMR tube.
-
Dissolving the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquiring a ¹H-NMR spectrum with parameters optimized for quantitative accuracy (e.g., a long relaxation delay).[4]
-
Integrating a well-resolved signal from this compound and a signal from the internal standard.
-
Calculating the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the standard.[5]
Table 3: Hypothetical ¹H-NMR Data for Purity Calculation
| Compound | Signal (ppm) | Multiplicity | Number of Protons |
| This compound | ~3.8 | Singlet | 9 (3 x -OCH₃) |
| This compound | ~4.1 | Singlet | 1 (-CH) |
| Internal Standard (e.g., Maleic Acid) | ~6.3 | Singlet | 2 |
Q3: My sample of this compound is degrading over time. What are the likely degradation products?
A3: Esters like this compound are susceptible to hydrolysis, especially in the presence of water, acids, or bases. The primary degradation products would be the result of the step-wise hydrolysis of the ester groups, leading to:
-
Dimethyl methanetricarboxylate and methanol
-
Monomethyl methanetricarboxylate and methanol
-
Methanetricarboxylic acid and methanol
A stability-indicating HPLC method should be developed to separate the parent compound from these more polar degradation products.[6]
Hydrolysis Pathway of this compound
References
Validation & Comparative
Comparative Reactivity Analysis: Methyl Methanetricarboxylate vs. Ethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl methanetricarboxylate and ethyl methanetricarboxylate. A comprehensive understanding of the nuanced differences in their chemical behavior is paramount for reaction optimization, process development, and the synthesis of novel chemical entities. This document summarizes the key factors influencing their reactivity, supported by detailed experimental protocols for comparative analysis.
Executive Summary
Methyl methanetricarboxylate and ethyl methanetricarboxylate are valuable reagents in organic synthesis, often utilized in the preparation of substituted carboxylic acids and other complex molecules. Their reactivity is primarily dictated by the steric and electronic properties of the methyl versus the ethyl ester groups. In general, methyl esters tend to exhibit greater reactivity in reactions where nucleophilic attack at the carbonyl carbon is the rate-determining step. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approaching nucleophile. This guide outlines experimental approaches to quantify these differences.
Data Presentation: A Quantitative Comparison
| Parameter | Methyl Methanetricarboxylate | Ethyl Methanetricarboxylate | Rationale |
| Relative Rate of Hydrolysis | Faster | Slower | The smaller methyl group allows for easier nucleophilic attack by water or hydroxide ions on the carbonyl carbon.[3] |
| Relative Rate of Decarboxylation | Faster | Slower | The cleavage of the ester during decarboxylation can be influenced by the steric bulk of the alkyl group. |
| Steric Hindrance | Lower | Higher | The ethyl group is larger than the methyl group, leading to greater steric congestion around the reaction center. |
| Electrophilicity of Carbonyl Carbon | Slightly Higher | Slightly Lower | The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Synthesis of Methyl and Ethyl Methanetricarboxylate
A standard procedure for the synthesis of trialkyl methanetricarboxylates involves the reaction of the corresponding dialkyl malonate with a chloroformate in the presence of a base. The procedure for triethyl methanetricarboxylate is well-established and can be adapted for the synthesis of trimethyl methanetricarboxylate.[5]
a) Synthesis of Triethyl Methanetricarboxylate:
-
Materials: Magnesium turnings, absolute ethanol, carbon tetrachloride, diethyl malonate, diethyl chloroformate, ether, dilute acetic acid.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, place magnesium turnings, a small amount of absolute ethanol, and a catalytic amount of carbon tetrachloride.
-
Add a mixture of diethyl malonate and absolute ethanol gradually to control the reaction rate.
-
After the initial reaction subsides, add dry ether and heat the mixture to complete the formation of the magnesium salt of diethyl malonate.
-
Cool the reaction mixture and add a solution of diethyl chloroformate in dry ether at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture on a steam bath.
-
Decompose the resulting magnesium compound by cautiously adding dilute acetic acid.
-
Separate the ethereal layer, extract the aqueous layer with ether, and combine the organic layers.
-
Wash the combined ethereal solution with water, dry over anhydrous sodium sulfate, and distill off the ether.
-
Purify the residue by distillation under reduced pressure to obtain triethyl methanetricarboxylate.[5]
-
b) Synthesis of this compound:
-
This synthesis follows a similar procedure to that of the triethyl ester, substituting sodium for magnesium as the base and using dimethyl malonate and methyl chloroformate as the starting materials, with toluene or xylene as the reaction medium.[5]
Comparative Study of Alkaline Hydrolysis Rates
This experiment aims to quantify the difference in the rate of hydrolysis between methyl and ethyl methanetricarboxylate.
-
Materials: Methyl methanetricarboxylate, ethyl methanetricarboxylate, standardized sodium hydroxide solution (e.g., 0.1 M), a suitable solvent system (e.g., a mixture of dioxane and water to ensure solubility), internal standard (e.g., a non-reactive, stable compound with a distinct analytical signal), quenching solution (e.g., a standardized solution of hydrochloric acid).
-
Procedure:
-
Prepare stock solutions of known concentrations of methyl methanetricarboxylate and ethyl methanetricarboxylate in the chosen solvent system, each containing the internal standard.
-
In separate temperature-controlled reaction vessels, equilibrate the ester solutions and the sodium hydroxide solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reactions by adding a known volume of the sodium hydroxide solution to each of the ester solutions simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a known excess of the hydrochloric acid solution.
-
Analyze the quenched samples by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining ester relative to the internal standard.
-
Plot the concentration of the ester versus time for both reactions.
-
Determine the initial reaction rates from the slopes of the concentration-time curves. The second-order rate constant can be calculated if the reaction is determined to be second-order overall.
-
Comparative Study of Decarboxylation
This protocol is designed to compare the ease of decarboxylation of the two esters, which is a common subsequent reaction in syntheses involving these reagents.
-
Materials: Methyl methanetricarboxylate, ethyl methanetricarboxylate, a high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO), a catalyst if necessary (e.g., lithium chloride), internal standard.
-
Procedure:
-
In separate reaction vessels equipped with reflux condensers, prepare solutions of methyl methanetricarboxylate and ethyl methanetricarboxylate in DMSO, each containing a known concentration of an internal standard.
-
Add the catalyst (if used) to each vessel.
-
Heat the reaction mixtures to a specific temperature (e.g., 150 °C) and start timing.
-
At regular intervals, take aliquots from each reaction mixture and cool them rapidly.
-
Analyze the samples by GC or HPLC to monitor the disappearance of the starting material and the appearance of the decarboxylated product (the corresponding substituted malonic ester).
-
Plot the yield of the decarboxylated product versus time for both esters.
-
Compare the time required to reach a certain percentage of conversion (e.g., 50% or 90%) to determine the relative rates of decarboxylation.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative study and the general mechanism of a key reaction.
Caption: Experimental workflow for comparing the reactivity of methyl and ethyl methanetricarboxylate.
Caption: General mechanism of base-catalyzed ester hydrolysis.
Conclusion
The comparison of methyl and ethyl methanetricarboxylate reactivity highlights subtle yet significant differences primarily driven by steric effects. The experimental data generated from the proposed protocols are expected to confirm that the methyl ester is generally more reactive than its ethyl counterpart in common transformations such as hydrolysis and decarboxylation. For researchers and professionals in drug development and chemical synthesis, the choice between these two valuable reagents will depend on the specific reaction conditions, the desired rate of reaction, and the steric sensitivity of the overall synthetic route. The slightly lower reactivity of the ethyl ester may be advantageous in situations requiring greater stability or control over the reaction.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternatives for Trimethyl Methanetricarboxylate in the Synthesis of Substituted Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mono- and di-substituted acetic acids is a fundamental transformation in organic chemistry, pivotal to the development of a wide array of pharmaceuticals and fine chemicals. While trimethyl methanetricarboxylate and its triethyl analogue serve as effective reagents for these syntheses—offering the advantage of favoring mono-alkylation due to the steric hindrance and electronic effects of the three ester groups—a range of alternative reagents are more commonly employed due to factors such as cost, availability, and a broader body of documented experimental procedures.
This guide provides an objective comparison of the performance of key alternative reagents to this compound, focusing on their application in the synthesis of substituted acetic acids. The comparison is supported by experimental data for the synthesis of a model compound, 2-phenylpropanoic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
Performance Comparison of Key Reagents
The selection of a reagent for the synthesis of a substituted acetic acid significantly influences reaction conditions, yields, and the potential for side products. The following table summarizes quantitative data for the synthesis of 2-phenylpropanoic acid using various alternatives to this compound.
| Reagent | Synthetic Route | Typical Base/Conditions | Alkylation Yield (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Trimethyl/Triethyl Methanetricarboxylate | Alkylation, Hydrolysis & Decarboxylation | NaH or NaOEt in aprotic solvent | Data not readily available | Data not readily available | Favors mono-alkylation, reducing dialkylated byproducts. | Higher cost, less documented experimental data. |
| Diethyl Malonate | Malonic Ester Synthesis | NaOEt in Ethanol | ~85-95% | ~70-90%[1] | Readily available, well-established, versatile for mono- and di-alkylation.[1] | Risk of dialkylation leading to purification challenges.[2] |
| Ethyl Cyanoacetate | Cyanoacetic Ester Synthesis | NaOEt in Ethanol | High | ~93% (for 2-phenylpropionic acid)[3] | Often higher yields and shorter reaction times than malonic ester synthesis.[4] | Requires harsh conditions for nitrile hydrolysis. |
| Meldrum's Acid | Knoevenagel Condensation & subsequent steps | Not applicable for direct alkylation to acetic acids | Not applicable | Varies | High acidity allows for facile condensation reactions.[5] | Primarily used for Knoevenagel-type reactions, not direct alkylation to form substituted acetic acids. |
Reaction Workflows
The synthetic pathways to substituted acetic acids from these reagents proceed through distinct mechanisms. Understanding these workflows is crucial for reaction optimization and troubleshooting.
General Workflow for Carboxylate Reagents
References
- 1. Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of Tri-ester Compounds: A Case Study of Triacetin and a Proposed Protocol for Trimethyl Methanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational approaches for studying tri-ester compounds, focusing on the analysis of reaction mechanisms and conformational landscapes. We present a detailed summary of a published computational study on triacetin, a common tri-ester, and propose a comprehensive computational protocol for the analysis of trimethyl methanetricarboxylate. This comparison is designed to offer insights into the methodologies and expected outcomes of such studies, serving as a valuable resource for researchers in computational chemistry and drug development.
Introduction
Tri-ester compounds are prevalent in various fields, from their role as plasticizers and food additives to their presence as key structural motifs in pharmacologically active molecules. Understanding their conformational preferences and reaction mechanisms is crucial for predicting their behavior, stability, and interactions in different environments. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for these investigations.
This guide uses the well-documented computational study of triacetin's hydrolysis and methanolysis as a benchmark. We then outline a parallel, best-practice computational workflow for a hypothetical study on this compound, a molecule with a more sterically congested central carbon. By comparing a completed study with a proposed one, we aim to highlight the key computational considerations and the types of valuable data that can be obtained.
Comparison of Computational Data: Triacetin as a Case Study
Table 1: Calculated Free Energies for Base-Catalyzed Reactions of Triacetin [1]
| Reaction Type | Process | Gas Phase (kcal/mol) | Water (kcal/mol) | Methanol (kcal/mol) |
| Hydrolysis | Overall Reaction | -0.46 | -3.71 | -3.52 |
| Nucleophilic Substitution | -45.19 | -28.47 | -28.59 | |
| Nucleophile Regeneration | 44.73 | 24.76 | 25.07 | |
| Methanolysis | Overall Reaction | -2.15 | -2.80 | -2.69 |
| Nucleophilic Substitution | -21.02 | -8.93 | -9.23 | |
| Nucleophile Regeneration | 18.87 | 6.13 | 6.54 |
Data from a DFT study at the B3LYP/6-31++G(d,p) level of theory.[1]
Experimental and Computational Protocols
A robust computational study of tri-ester compounds requires a multi-step approach, from initial structure optimization to the exploration of complex reaction pathways. Below, we detail the established protocol used for triacetin and propose a parallel, comprehensive methodology for this compound.
Protocol for the Computational Study of Triacetin
The following protocol was employed in the computational investigation of the methanolysis and hydrolysis of triacetin[1]:
-
Software: All calculations were performed using the Gaussian 03 program.
-
Method: Density Functional Theory (DFT) was used with the B3LYP functional.
-
Basis Set: The 6-31++G(d,p) basis set was applied for all atoms.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized.
-
Frequency Calculations: Vibrational frequency calculations were performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Solvation Model: The effect of solvent (water and methanol) was incorporated using the Conductor-like Polarizable Continuum Model (CPCM).
-
Reaction Pathways: The elementary steps for both acid-catalyzed and base-catalyzed methanolysis and hydrolysis were systematically investigated. This included identifying the transition states connecting the reactants and products for each step.
Proposed Computational Protocol for this compound
For a comprehensive computational analysis of this compound, we propose the following best-practice protocol, which expands upon the methodology used for triacetin to account for the higher conformational flexibility of the ethyl groups in its analogue, triethyl methanetricarboxylate, which is often studied as a proxy.
-
Conformational Search:
-
Due to the presence of multiple rotatable bonds, an initial conformational search is crucial. This can be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify low-energy conformers.
-
Stochastic or systematic search methods can be employed to ensure a thorough exploration of the conformational space.
-
-
Geometry Optimization and Energy Refinement:
-
The low-energy conformers identified in the conformational search should be re-optimized at a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) or larger basis set.
-
Final single-point energy calculations can be performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies of the conformers.
-
-
Reaction Mechanism Investigation (e.g., Hydrolysis):
-
Reactant and Product Optimization: The optimized structures of this compound, the nucleophile (e.g., hydroxide ion), and the final products (methanetricarboxylic acid and methanol) should be obtained at the chosen DFT level (e.g., B3LYP/6-311++G(d,p)).
-
Transition State Search: The transition state for the nucleophilic attack of the hydroxide ion on the carbonyl carbon of one of the ester groups should be located using a transition state search algorithm (e.g., Berny optimization).
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation should be performed to confirm that the located transition state connects the reactant complex and the tetrahedral intermediate.
-
Solvation Effects: The influence of a solvent (e.g., water) should be included using a continuum solvation model like CPCM or SMD.
-
-
Data Analysis:
-
The relative energies of all stationary points (reactants, transition states, intermediates, and products) will be used to construct a potential energy surface for the reaction.
-
Thermodynamic and kinetic parameters, such as the Gibbs free energy of reaction and the activation energy, can then be calculated.
-
Visualizing Computational Workflows
To provide a clearer understanding of the processes involved in these computational studies, the following diagrams illustrate a general workflow for computational analysis and a typical reaction pathway.
Caption: A general workflow for the computational analysis of a molecule.
Caption: A simplified signaling pathway for base-catalyzed ester hydrolysis.
Conclusion
This guide demonstrates a comparative approach to understanding the computational analysis of tri-ester compounds. By examining the detailed study of triacetin, we can appreciate the depth of information that can be obtained regarding reaction mechanisms and energetics. The proposed protocol for this compound provides a roadmap for researchers wishing to conduct similar studies on this or related molecules.
The key takeaway is that while the fundamental computational methods are similar, the specific structural features of the molecule, such as the degree of steric hindrance and conformational flexibility, will dictate the necessary steps and the complexity of the analysis. For this compound, a thorough conformational search is a critical initial step that is less complex for the more rigid triacetin. The insights gained from such computational studies are invaluable for rationalizing experimental observations and for the predictive design of molecules with desired properties in the fields of materials science and drug development.
References
A Comparative Guide to Trimethyl Methanetricarboxylate and Its Ethyl Homologue for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimental properties of trimethyl methanetricarboxylate and its close analogue, triethyl methanetricarboxylate. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in chemical synthesis and material design.
Physicochemical Properties: A Tabulated Comparison
A summary of key physicochemical properties for both trimethyl and triethyl methanetricarboxylate is presented below. These values have been compiled from various chemical databases and literature sources.
| Property | This compound | Triethyl Methanetricarboxylate |
| CAS Number | 1186-73-8[1][2] | 6279-86-3[3][4][5] |
| Molecular Formula | C₇H₁₀O₆[2][6] | C₁₀H₁₆O₆[3][4][5] |
| Molecular Weight | 190.15 g/mol [2][6] | 232.23 g/mol [3][4] |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid or solid[7] |
| Boiling Point | ~131-135 °C[1] | 253 °C (lit.)[8] |
| Melting Point | Not specified | 25-29 °C (lit.)[8] |
| Density | ~1.084 g/cm³[1] | 1.095 g/mL at 25 °C (lit.)[8] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone.[1] | Moderately soluble in common organic solvents.[7] |
Theoretical Properties: An Overview
Steric and Electronic Effects: The primary difference between the two molecules lies in the steric bulk and electronic effects of the alkyl groups. The ethyl group is larger and more electron-donating (via hyperconjugation) than the methyl group.[9] This seemingly minor difference can influence the molecules' conformation, reactivity, and intermolecular interactions.
Reactivity: In reactions such as hydrolysis and transesterification, the larger size of the ethyl group may slightly hinder the approach of nucleophiles to the carbonyl carbon compared to the methyl group. Conversely, the greater electron-donating nature of the ethyl group could subtly decrease the electrophilicity of the carbonyl carbon. Generally, methyl esters are observed to be slightly more stable towards hydrolysis than their ethyl counterparts.
Experimental Data: Spectral Analysis
Below are the available experimental spectral data for trimethyl and triethyl methanetricarboxylate.
This compound
-
¹H NMR: A proton NMR spectrum is available, which would be expected to show a singlet for the methoxy protons and a singlet for the central methine proton.
Triethyl Methanetricarboxylate
-
¹H NMR: The proton NMR spectrum shows a quartet for the methylene protons of the ethyl group and a triplet for the methyl protons, in addition to the singlet for the central methine proton.[1]
-
¹³C NMR: The ¹³C NMR spectrum is available and shows distinct signals for the carbonyl carbon, the central methine carbon, and the two carbons of the ethyl group.[5][10][11]
-
IR Spectroscopy: The IR spectrum displays characteristic strong C=O stretching vibrations for the ester groups.[3]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy and carboethoxy groups.[3][12]
Experimental Protocols: Synthesis of Methanetricarboxylate Esters
Detailed experimental protocols are crucial for the replication of scientific findings. Below are the synthesis procedures for both esters.
Synthesis of this compound
Caption: General esterification pathway for this compound.
Synthesis of Triethyl Methanetricarboxylate
A detailed and reliable procedure for the synthesis of triethyl methanetricarboxylate is provided in Organic Syntheses. The method involves the reaction of magnesium, ethanol, and diethyl malonate with ethyl chloroformate.[13]
Procedure Outline:
-
Magnesium turnings, absolute alcohol, and a small amount of carbon tetrachloride are combined in a flask.
-
A mixture of ethyl malonate and absolute alcohol is added, and the reaction is initiated by gentle heating.
-
After the initial reaction, ether is added, and the mixture is refluxed to complete the formation of the magnesium salt.
-
A mixture of ethyl chloroformate and dry ether is then added at a rate to maintain vigorous boiling.
-
The reaction mixture is then heated on a steam bath.
-
The resulting viscous magnesium compound is decomposed with dilute acetic acid.
-
The organic layer is separated, washed, dried, and the ether is distilled off.
-
The final product is purified by vacuum distillation.[13]
Caption: Step-by-step workflow for the synthesis of triethyl methanetricarboxylate.
Chemical Reactivity and Applications
Both trimethyl and triethyl methanetricarboxylate are versatile intermediates in organic synthesis.[1][7] They can be used to introduce a CH(COOR)₂ moiety into a molecule. The central methine proton is acidic and can be deprotonated by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Comparative Reactivity:
As mentioned, the steric and electronic differences between the methyl and ethyl groups can influence their reactivity. In base-catalyzed reactions, the slightly greater steric hindrance of the ethyl groups in triethyl methanetricarboxylate might lead to slower reaction rates compared to the trimethyl ester under identical conditions. However, this effect is generally modest.
Applications:
These compounds are valuable building blocks for the synthesis of a wide range of more complex molecules, including:
The choice between the trimethyl and triethyl ester in a synthetic route may depend on several factors, including the desired solubility of the final product, the specific reaction conditions, and the cost and availability of the starting materials.
Caption: General deprotonation and alkylation of methanetricarboxylate esters.
References
- 1. Triethyl methanetricarboxylate (6279-86-3) 1H NMR spectrum [chemicalbook.com]
- 2. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE(2672-58-4) 1H NMR spectrum [chemicalbook.com]
- 3. Triethyl methanetricarboxylate [webbook.nist.gov]
- 4. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [guidechem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Triethyl methanetricarboxylate (6279-86-3) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Comparative analysis of catalysts for trimethyl methanetricarboxylate reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trimethyl methanetricarboxylate, a valuable building block in organic synthesis, relies on efficient catalytic methods. The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound and its close analog, triethyl methanetricarboxylate, supported by experimental data and detailed protocols.
Comparative Performance of Catalysts
| Catalyst/Reagent | Starting Material | Product | Reaction Time | Yield (%) | Key Observations |
| Sodium | Dimethyl Malonate | This compound | 5 hours | 40-42% | A classical method involving the in-situ formation of the sodium salt of dimethyl malonate. The reaction requires careful control of conditions to manage the exothermic reaction and ensure proper dispersion of the sodium. |
| Magnesium | Diethyl Malonate | Triethyl Methanetricarboxylate | Not specified | 88-93% | A high-yielding classical method for the ethyl analog. The reaction is initiated with a small amount of carbon tetrachloride and proceeds vigorously.[1] |
Note: The data presented in this table is based on established literature procedures. Direct comparison should be made with caution as experimental conditions vary. The yield for the sodium-catalyzed reaction is for the purified, crystalline product.
Discussion of Catalyst Types
Classical Homogeneous Catalysts (Alkoxides): The use of sodium or magnesium to generate the corresponding alkoxide in situ is a well-established method for the synthesis of trialkyl methanetricarboxylates. These reactions proceed via the nucleophilic substitution of a chloroformate by the malonic ester enolate. While often high-yielding, especially in the case of magnesium for the ethyl ester synthesis, these methods can require stringent anhydrous conditions and careful handling of reactive metals.
Modern Catalytic Systems (Potential Alternatives):
While specific data for this compound is limited, the broader field of esterification catalysis suggests several promising alternatives:
-
Solid Acid Catalysts: Materials such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst), and zeolites offer significant advantages in terms of catalyst recovery, reusability, and reduced corrosion issues. Their application in the synthesis of other esters, including those from polycarboxylic acids, suggests their potential utility for this compound synthesis, likely through direct esterification of methanetricarboxylic acid or transesterification of a related ester.
-
Lewis Acid Catalysts: Lewis acids like scandium triflate or other metal triflates are known to be effective catalysts for various organic transformations, including esterifications. Their ability to activate carbonyl groups could be beneficial in the synthesis of this compound.
-
Organocatalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions. Their application could offer a metal-free alternative for the synthesis of this compound.
Further research is required to evaluate the efficacy of these modern catalytic systems for the synthesis of this compound and to establish a direct comparison with classical methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are protocols for the synthesis of this compound and triethyl methanetricarboxylate using classical catalytic methods.
Synthesis of this compound using Sodium
This procedure is adapted from a well-established method for the preparation of tricarbomethoxymethane.
Materials:
-
Dry Xylene
-
Sodium metal
-
Dimethyl malonate
-
Methyl chloroformate
-
Methyl alcohol
-
Petroleum ether
Procedure:
-
In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g of sodium.
-
Heat the flask in an oil bath until the sodium melts, and stir the mixture to create fine globules of sodium.
-
Add 69 g of dimethyl malonate over a period of five to ten minutes. A brisk evolution of hydrogen will occur.
-
Slowly warm the mixture to its boiling point over fifteen to twenty minutes and maintain boiling and stirring for five hours.
-
Cool the mixture to room temperature and add water to dissolve the sodium salts.
-
Separate the xylene layer, wash it with water, and dry it over calcium chloride.
-
Distill the xylene solution under reduced pressure. This compound distills at 128–142°C/18 mm.
-
Purify the crude product by dissolving it in an equal volume of methyl alcohol and cooling the solution in a freezing mixture to induce crystallization.
-
Filter the crystals and wash them with petroleum ether to yield fine, snow-white crystals.
Synthesis of Triethyl Methanetricarboxylate using Magnesium
This high-yielding procedure is adapted from a standard protocol for the synthesis of tricarbethoxymethane.[1]
Materials:
-
Magnesium turnings
-
Absolute ethanol
-
Carbon tetrachloride
-
Diethyl malonate
-
Dry ether
-
Ethyl chloroformate
-
Dilute acetic acid
Procedure:
-
In a 1-liter round-bottomed flask with a reflux condenser, place 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and a portion of a mixture of 160 g of diethyl malonate and 80 cc of absolute ethanol.
-
Gently heat the mixture to initiate the reaction, which may become vigorous. Gradually add the remaining diethyl malonate-ethanol mixture.
-
Once the reaction moderates, add 300 cc of dry ether and heat the mixture on a steam bath to complete the reaction.
-
Cool the flask and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether from a dropping funnel at a rate that maintains vigorous boiling.
-
After the addition is complete, heat the mixture on a steam bath for fifteen minutes.
-
Cautiously decompose the resulting magnesium compound with dilute acetic acid while cooling the flask.
-
Separate the ether layer, extract the aqueous layer with ether, and combine the organic extracts.
-
Wash the combined ether solution with water, dry it over sodium sulfate, and distill off the ether.
-
Distill the residue under reduced pressure. Triethyl methanetricarboxylate distills at approximately 130°C at 10 mm Hg.[1]
Mandatory Visualization
Experimental Workflow for Catalyst Screening
The following diagram illustrates a general workflow for the screening and evaluation of different catalysts for the synthesis of this compound.
Caption: A generalized experimental workflow for the comparative analysis of catalysts.
Logical Relationship of Catalyst Types
The following diagram illustrates the relationship between different classes of catalysts potentially applicable to this compound synthesis.
Caption: Classification of potential catalysts for this compound synthesis.
References
A Comparative Guide to the Synthesis of Trimethyl Methanetricarboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Trimethyl methanetricarboxylate, a valuable building block in organic synthesis, can be prepared through several routes. This guide provides an objective comparison of the primary synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Method 1: Malonic Ester Synthesis
The reaction of a metal enolate of a malonic ester with a chloroformate is a well-established and reliable method for the synthesis of trialkyl methanetricarboxylates. For this compound, this involves the reaction of the sodium salt of dimethyl malonate with methyl chloroformate.
Experimental Protocol
In a three-necked flask equipped with a condenser, separatory funnel, and stirrer, 400 cc of dry xylene and 13 g of sodium are heated until the sodium melts. The mixture is stirred to form fine globules of sodium. To this, 69 g of dimethyl malonate is added over five to ten minutes, leading to the formation of sodium methyl malonate as a pasty mass with the evolution of hydrogen.[1] The mixture is then cooled to approximately 65°C, and 57 g of methyl chloroformate is added over five to ten minutes. The reaction mixture is then heated to boiling and maintained for five hours with continuous stirring.[1]
After cooling, the reaction mixture is washed with water. The organic layer is separated, dried over calcium chloride, and distilled under reduced pressure. The crude product, which distills at 128–142°C/18 mm, is further purified by crystallization from an equal volume of methanol at low temperature. The resulting crystals are washed with petroleum ether to yield fine, snow-white crystals of this compound.[1]
Performance Data
| Parameter | Value | Reference |
| Yield (Crude) | 50-51% | [1] |
| Yield (Purified) | 40-42% | [1] |
| Purity (Melting Point) | 43-45°C | [1] |
| Reaction Time | ~6 hours | [1] |
| Key Reagents | Dimethyl malonate, Sodium, Methyl chloroformate, Xylene | [1] |
| Purification | Distillation followed by crystallization | [1] |
Synthesis Workflow
Method 2: Magnesium-Mediated Synthesis of Triethyl Methanetricarboxylate (for comparison)
While the sodium-mediated synthesis is common for the trimethyl ester, a significantly higher yield is reported for the analogous synthesis of triethyl methanetricarboxylate using magnesium. This method is presented here for comparative purposes, as it highlights a potentially more efficient route for similar trialkyl methanetricarboxylates.
Experimental Protocol
In a round-bottomed flask with a reflux condenser, 25 g of magnesium turnings, 25 cc of absolute alcohol, 1 cc of carbon tetrachloride, and a portion of a mixture of 160 g of ethyl malonate and 80 cc of absolute alcohol are gently heated to initiate the reaction. The remaining ethyl malonate mixture is added at a rate that maintains a vigorous reaction. After the initial reaction subsides, 300 cc of dry ether is added, and the mixture is heated to complete the formation of the magnesium salt. A mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether is then added at a rate to maintain boiling. The reaction is completed by heating for an additional fifteen minutes.[2]
The resulting viscous magnesium compound is decomposed with dilute acetic acid. The ether layer is separated, washed with water, and dried. After distilling off the ether, the residue is distilled under reduced pressure to yield triethyl methanetricarboxylate.[2]
Performance Data
| Parameter | Value | Reference |
| Yield | 88-93% | [2] |
| Purity (Melting Point) | 28-29°C | [2] |
| Reaction Time | Shorter than sodium method | [2] |
| Key Reagents | Ethyl malonate, Magnesium, Ethyl chloroformate, Ethanol, Ether | [2] |
| Purification | Distillation | [2] |
Synthesis Workflow
Method 3: Fischer Esterification of Methanetricarboxylic Acid
The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a fundamental reaction in organic synthesis.[3] In theory, this compound could be synthesized by the reaction of methanetricarboxylic acid with methanol in the presence of an acid catalyst.
Theoretical Protocol
A general procedure for Fischer esterification involves refluxing the carboxylic acid and an excess of the alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3] The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of the alcohol.[3]
Performance Data
Comparison and Conclusion
| Feature | Malonic Ester Synthesis (Sodium) | Magnesium-Mediated Synthesis (Ethyl Ester) | Fischer Esterification (Theoretical) |
| Yield | 40-42% | 88-93% | Not reported, likely low due to starting material instability |
| Reliability | Well-documented and reliable | Well-documented and reliable for the ethyl ester | Uncertain |
| Starting Materials | Readily available | Readily available | Methanetricarboxylic acid is not commercially available and is unstable |
| Reaction Conditions | High temperature, inert atmosphere | Vigorous reaction, requires careful control | Acidic conditions, requires water removal |
| Scalability | Demonstrated on a laboratory scale | Demonstrated on a laboratory scale | Potentially problematic due to starting material instability |
Based on the available data, the malonic ester synthesis using sodium is the most reliable and well-documented method for preparing this compound . While the yield is moderate, the procedure is robust.
For the synthesis of the analogous triethyl ester, the magnesium-mediated route offers a significantly higher yield and may be a more efficient choice if the ethyl ester is a suitable alternative for the intended application.
The Fischer esterification of methanetricarboxylic acid is not a recommended method due to the inherent instability of the starting material. The lack of available experimental data suggests that this route is not practically viable.
Researchers should select the synthesis method that best aligns with their specific requirements for yield, scale, and the availability of starting materials and equipment. For the direct synthesis of this compound, the malonic ester pathway remains the method of choice.
References
Trimethyl Methanetricarboxylate: A Versatile Surrogate for Malonates in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient construction of complex molecules. Trimethyl methanetricarboxylate has emerged as a valuable reagent, particularly as a surrogate for dialkyl malonates in copper-catalyzed enantioselective propargylic substitutions. This guide provides a detailed comparison of its performance with traditional malonate precursors, supported by experimental data and protocols, to inform synthetic strategy and methodological choice.
Performance Comparison: Trialkyl Methanetricarboxylate vs. Alternative Malonate Precursors
The primary advantage of using a trialkyl methanetricarboxylate, such as triethyl methanetricarboxylate (TEMT), lies in its ability to undergo mono-propargylation exclusively, thus avoiding the common issue of dialkylation observed with traditional dialkyl malonates under certain reaction conditions. The resulting tricarboxylate adduct can then be efficiently converted to the corresponding malonate derivative.
A key study by Wu and colleagues highlights the utility of trialkyl methanetricarboxylates in the copper-catalyzed enantioselective propargylation of propargylic alcohol derivatives. The research demonstrates that TEMT can act as a suitable surrogate for diethyl malonate, providing access to synthetically useful γ,δ-alkynyl malonates with high yields and enantioselectivities.[1]
While direct catalytic enantioselective addition of dialkyl malonates to propargylic alcohol derivatives has proven challenging, the use of substituted precursors like methyl substituted Meldrum's acid has shown some success, albeit with moderate yields in some cases.[1] The use of trialkyl methanetricarboxylates circumvents these challenges, offering a reliable and high-yielding alternative.
Quantitative Data Summary
The following tables summarize the performance of triethyl methanetricarboxylate (TEMT) in the copper-catalyzed enantioselective propargylic substitution with various propargylic pivalates, and the subsequent conversion of the tricarboxylate product to a malonate derivative.
Table 1: Copper-Catalyzed Enantioselective Propargylation of Propargylic Pivalates with TEMT [1]
| Entry | Propargylic Pivalate (Substituent R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3a | 95 | 94 |
| 2 | 4-Methylphenyl | 3b | 92 | 93 |
| 3 | 4-Methoxyphenyl | 3c | 90 | 92 |
| 4 | 4-Fluorophenyl | 3d | 96 | 94 |
| 5 | 4-Chlorophenyl | 3e | 94 | 95 |
| 6 | 4-Bromophenyl | 3f | 91 | 96 |
| 7 | 2-Naphthyl | 3g | 88 | 91 |
| 8 | 2-Thienyl | 3h | 85 | 90 |
| 9 | Cyclohexyl | 3i | 80 | 88 |
| 10 | n-Butyl | 3j | 78 | 85 |
Table 2: Conversion of Propargylated Tricarboxylate to Malonate [1]
| Substrate (Product from Table 1) | Product | Yield (%) |
| 3a | 4a | 98 |
| 3d | 4d | 97 |
| 3f | 4f | 96 |
Experimental Protocols
General Procedure for the Copper-Catalyzed Enantioselective Propargylation of Propargylic Pivalates with Triethyl Methanetricarboxylate[1]
To a solution of CuBr (5.7 mg, 0.04 mmol, 10 mol %) and (S)-sec-butyl-Pybox (12.5 mg, 0.048 mmol, 12 mol %) in methanol (1.0 mL) was added triethyl methanetricarboxylate (TEMT, 1a) (111.5 mg, 0.48 mmol, 1.2 equiv) and DIPEA (103.4 mg, 0.8 mmol, 2.0 equiv). The resulting mixture was stirred at room temperature for 10 minutes. Then, a solution of the respective propargylic pivalate 2 (0.4 mmol, 1.0 equiv) in methanol (1.0 mL) was added. The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product 3 .
Procedure for the Conversion of Propargylated Tricarboxylate to Malonate[1]
To a solution of the propargylated tricarboxylate 3 (0.2 mmol, 1.0 equiv) in ethanol (2.0 mL) was added a solution of sodium ethoxide (NaOEt) in ethanol (0.2 M, 1.1 mL, 0.22 mmol, 1.1 equiv) at room temperature. The reaction mixture was stirred for 1 hour and then quenched with saturated aqueous NH4Cl solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the corresponding malonate derivative 4 .
Visualizing the Synthetic Pathway
The following diagrams illustrate the experimental workflow for the application of this compound as a malonate surrogate.
References
Safety Operating Guide
Proper Disposal Procedures for Trimethyl Methanetricarboxylate
The following guide provides essential safety and logistical information for the proper handling and disposal of trimethyl methanetricarboxylate. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below. Understanding these properties is the first step in safe handling and disposal planning.
| Property | Value | Source |
| CAS Number | 1186-73-8 | [1] |
| Molecular Formula | C₇H₁₀O₆ | [1][2] |
| Molecular Weight | 190.15 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 46.5°C | [1] |
| Boiling Point | ~242.7°C | [1][2] |
| Flash Point | ~91.4°C | [1][2] |
| Density | ~1.2 - 1.33 g/cm³ | [1][2] |
| Storage Condition | 2-8°C | [1] |
Standard Disposal Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal service.[3] Never dispose of this chemical down the sink or in regular trash.[4][5]
Step 1: Personal Protective Equipment (PPE) and Safety
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[6] Always handle chemicals in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Eye Protection : Chemical safety goggles or glasses are mandatory.[6][7]
-
Hand Protection : Wear protective, chemical-resistant gloves. Inspect gloves for integrity before use.[3]
-
Body Protection : A lab coat or chemical-resistant apron should be worn.[7] Ensure clothing covers your body, and wear closed-toe shoes.[6]
Step 2: Waste Collection and Segregation
Proper collection and segregation are crucial to prevent accidental reactions.
-
Assess the Waste : Determine if you are disposing of unused product, contaminated materials (e.g., absorbent pads from a spill), or empty containers.
-
Use a Designated Waste Container :
-
Place waste this compound and contaminated materials into a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.
-
Keep the waste container closed except when adding waste.[5]
-
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
Avoid Mixing : Do not mix this compound with incompatible wastes.[5] Consult the Safety Data Sheet (SDS) for specific incompatibility information.
Step 3: Managing Empty Containers
Empty containers must be decontaminated before being discarded.
-
Initial Rinse : Thoroughly empty the container. The first rinse must be collected and disposed of as hazardous waste.[5] Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate : Collect all rinseate in your designated hazardous waste container.
-
Final Disposal : Once triple-rinsed and air-dried, the container labels must be fully removed or defaced before the container is discarded according to your institution's policies for clean glassware or plastic.[5]
Step 4: Arranging for Professional Disposal
Surplus, expired, or waste this compound must be handled by professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or designated waste management provider to schedule a pickup.
-
Provide Information : Be prepared to provide the chemical name, quantity, and container type.
-
Incineration : The likely disposal method is chemical incineration in a facility equipped with an afterburner and scrubber system.[7] Your EHS provider will manage this process.
Disposal Workflow Visualization
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. trimethylmethane tricarboxylate | CAS#:1186-73-8 | Chemsrc [chemsrc.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pozescaf.com [pozescaf.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. csub.edu [csub.edu]
- 7. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling Trimethyl Methanetricarboxylate
For laboratory professionals engaged in scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Trimethyl methanetricarboxylate, ensuring the well-being of personnel and the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards, including being harmful if swallowed or inhaled, and causing skin and serious eye irritation.[1] Adherence to proper personal protective equipment protocols is the first line of defense against exposure.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles, EN 166 (EU) or equivalent | Protects eyes from splashes and dust.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Inspected prior to use, disposable | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Respirator | NIOSH (US) or EN 149 (EU) approved respirator | Required when dust or aerosols are generated.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to post-handling.
Experimental Protocol: Detailed Methodology
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
-
Donning PPE:
-
Handling and Solution Preparation:
-
When weighing the solid, do so in a ventilated enclosure to minimize dust dispersion.
-
Handle the substance carefully, avoiding the formation of dust and aerosols.[1]
-
When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
-
Post-Handling Procedures:
-
Following the completion of the experimental work, decontaminate all surfaces and equipment used.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of single-use items, such as gloves, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Storage:
-
All waste containing this compound, including unused product and contaminated disposable items (e.g., gloves, wipes), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
All chemical waste must be disposed of through a licensed professional waste disposal service.[1]
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines and to arrange for waste pickup.
-
Contaminated packaging should be disposed of as unused product.[1]
By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while maintaining a safe and secure laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
